molecular formula C31H53N9O6 B561576 Rllft-NH2

Rllft-NH2

Cat. No.: B561576
M. Wt: 647.8 g/mol
InChI Key: ILPOBMZRIPLMBB-GFGQVAFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RLLFT-NH2 (CAS 447408-68-6) is the reverse-sequence, receptor-inactive control peptide for the proteinase-activated receptor-1 (PAR1) selective agonist TFLLR-NH2 . With a molecular weight of 647.82 and the amino acid sequence RLLFT with a C-terminal amide modification, it serves as a critical negative control in experiments designed to study PAR1-specific signaling and effects . PAR1 is a G-protein-coupled receptor activated by proteolytic cleavage by enzymes such as thrombin, and it is implicated in processes including inflammation and nociception . In biological studies, this compound is used to confirm that the effects observed with the active agonist TFLLR-NH2—such as immunomodulatory actions or changes in ion transport—are indeed receptor-mediated, as the control peptide itself does not activate PAR1 and does not produce the same physiological responses . This makes it an essential tool for validating research findings related to PAR1 function. The product is supplied as a powder and should be stored desiccated at -20°C. It is soluble in water to at least 2 mg/mL . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOBMZRIPLMBB-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Rllft-NH2 as a Negative Control in the Study of Proteinase-Activated Receptor-1 (PAR1) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rllft-NH2 is a synthetic peptide that serves as an essential negative control in the investigation of Proteinase-Activated Receptor-1 (PAR1). As the reverse amino acid sequence of the potent PAR1 agonist TFLLR-NH2, this compound is designed to be biologically inactive. Its primary function is to validate the specificity of experimental results, ensuring that observed biological effects are directly attributable to PAR1 activation by its corresponding agonist and not due to non-specific peptide interactions. This guide provides a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PAR1 and its Activation

Proteinase-Activated Receptor-1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and neurotransmission.[1] Unlike typical GPCRs that are activated by ligand binding, PAR1 is activated by proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.

Synthetic peptides that mimic this tethered ligand, such as TFLLR-NH2, can act as potent and selective agonists of PAR1, providing valuable tools for studying its function. To ensure the specificity of these agonists, it is imperative to use a proper negative control. This compound, with its reversed amino acid sequence, serves this purpose.

The Function of this compound: An Inactive Control

The fundamental function of this compound is to be biologically inert in systems where TFLLR-NH2 is active. By demonstrating a lack of effect with this compound at concentrations where TFLLR-NH2 elicits a clear response, researchers can confidently attribute the observed effects to the specific activation of PAR1.

Quantitative Data: In Vitro Comparison of TFLLR-NH2 and this compound

The efficacy of this compound as a negative control is best demonstrated through direct comparative studies with TFLLR-NH2. The following table summarizes data from a study by Buresi et al. (2005), which investigated the role of PAR1 in regulating neurally evoked chloride secretion in the mouse colon using an Ussing chamber.

PeptideConcentrationEffect on Neurally Evoked Chloride Secretion (Change in Short-Circuit Current, Isc)Reference
TFLLR-NH2100 µMSignificant reduction[1]
This compound100 µMNo significant effect[1]

Experimental Protocols

Ussing Chamber Assay for Neurally Evoked Chloride Secretion in Mouse Colon

This protocol is adapted from Buresi et al. (2005) and details the methodology used to assess the effects of PAR1 activation on intestinal ion transport.[1]

Objective: To measure the effect of TFLLR-NH2 and its negative control, this compound, on neurally evoked chloride secretion in isolated mouse colonic tissue.

Materials:

  • Male C57BL6 mice

  • Krebs buffer (composition in mM: 115 NaCl, 8 KCl, 1.25 CaCl2, 1.2 MgCl2, 2 KH2PO4, 25 NaHCO3, and 10 D-glucose)

  • TFLLR-NH2 and this compound peptides

  • Ussing chambers

  • Voltage-clamp apparatus

  • Electrical field stimulation (EFS) electrodes

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize mice and excise the distal colon.

  • Gently flush the colon with ice-cold Krebs buffer to remove residual contents.

  • Open the colon along the mesenteric border and mount the tissue sheets in Ussing chambers with an exposed surface area of 0.6 cm².

  • Fill both the mucosal and serosal reservoirs with 5 ml of Krebs buffer and maintain the temperature at 37°C by circulating heated water through the chamber jackets.

  • Continuously gas the buffer with carbogen to maintain pH and provide oxygenation.

  • Short-circuit the tissues by clamping the potential difference across the epithelium to 0 mV using a voltage-clamp apparatus. The short-circuit current (Isc) is continuously monitored.

  • Allow the tissues to equilibrate for 30 minutes.

  • Add TFLLR-NH2 (100 µM) or this compound (100 µM) to the serosal side of the tissue.

  • After a 20-minute incubation period, apply electrical field stimulation (EFS) to elicit neural responses. EFS parameters: 10 V, 0.5 ms, 10 Hz for 10 seconds.

  • Record the change in Isc in response to EFS. A decrease in the EFS-induced Isc indicates an inhibition of neurally evoked chloride secretion.

Visualizations

PAR1 Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage TFLLR_NH2 TFLLR-NH2 TFLLR_NH2->PAR1 Activation Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC

Caption: Simplified PAR1 signaling cascade.

Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow cluster_peptides Peptide Addition A Excise and Mount Mouse Colon Tissue B Equilibrate in Ussing Chamber A->B C Add Peptide to Serosal Side B->C TFLLR TFLLR-NH2 (100 µM) Rllft This compound (100 µM) D Incubate for 20 min E Apply Electrical Field Stimulation (EFS) D->E F Measure Change in Short-Circuit Current (Isc) E->F

Caption: Ussing chamber experimental workflow.

Conclusion

This compound is an indispensable tool for the accurate study of PAR1 signaling. Its demonstrated lack of biological activity in assays where TFLLR-NH2 is a potent agonist provides the necessary validation for attributing observed effects to the specific activation of PAR1. The use of this compound in parallel with TFLLR-NH2 is a critical component of rigorous experimental design in the field of PAR1 research. This practice ensures the reliability and reproducibility of findings, which is paramount for both basic scientific understanding and the development of therapeutic agents targeting this receptor.

References

Rllft-NH2: A Technical Guide to its Role as a Negative Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling research, the use of precise and reliable controls is paramount to the validation of experimental findings. Rllft-NH2 is a synthetic peptide that serves as a crucial negative control for studies involving the Protease-Activated Receptor 1 (PAR-1) agonist, TFLLR-NH2.[1][2][3][4] This technical guide elucidates the fundamental role of this compound, its relationship to TFLLR-NH2, and the mechanism of its intended inaction, providing a foundational understanding for researchers employing this essential control in their experimental designs.

Core Concept: The Inactive Control

This compound is the reversed amino acid sequence of the potent PAR-1 agonist peptide, TFLLR-NH2.[1][2][3][4] This sequence reversal is a deliberate design feature that renders the peptide biologically inactive against the PAR-1 receptor. The primary purpose of this compound is to provide a baseline measurement in experiments, allowing researchers to distinguish the specific effects of PAR-1 activation by TFLLR-NH2 from any non-specific effects that may arise from the introduction of a peptide into a biological system.

Logical Relationship of this compound as a Control

cluster_0 Experimental Setup TFLLR TFLLR-NH2 (Active Agonist) PAR1 PAR-1 Receptor TFLLR->PAR1 Binds and Activates Rllft This compound (Negative Control) Rllft->PAR1 Does Not Bind/ Activate Cellular_Response Specific Cellular Response (e.g., Calcium Mobilization) PAR1->Cellular_Response Initiates Signaling No_Response No Specific Response PAR1->No_Response cluster_0 PAR-1 Signaling Cascade Agonist TFLLR-NH2 PAR1 PAR-1 Receptor Agonist->PAR1 Activation G_protein Gαq/11 PAR1->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) Activation DAG->PKC Activation cluster_0 Experimental Workflow: Calcium Mobilization Start Start Cell_Culture 1. Culture PAR-1 Expressing Cells Start->Cell_Culture Plating 2. Seed Cells in 96-well Plate Cell_Culture->Plating Dye_Loading 3. Load with Calcium-sensitive Dye Plating->Dye_Loading Washing 4. Wash to Remove Excess Dye Dye_Loading->Washing Compound_Prep 5. Prepare TFLLR-NH2 (dose-response) and this compound (high concentration) Washing->Compound_Prep Measurement 6. Measure Baseline Fluorescence Compound_Prep->Measurement Injection 7. Inject Compounds Measurement->Injection Data_Acquisition 8. Measure Fluorescence Over Time Injection->Data_Acquisition Analysis 9. Analyze Data (ΔF/F0) Data_Acquisition->Analysis End End Analysis->End

References

The Role of Synthetic Peptides in Elucidating PAR1 Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of cellular responses to proteases, particularly thrombin. Its activation plays a pivotal role in thrombosis, inflammation, and vascular biology. This technical guide provides a comprehensive overview of PAR1 signaling pathways, with a focus on the use of synthetic peptides to dissect its complex signaling mechanisms. We detail the function of the selective PAR1 agonist, TFLLR-NH2, and its corresponding negative control, Rllft-NH2, in activating downstream G protein and β-arrestin pathways. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding of PAR1 pharmacology and aid in the development of novel therapeutics targeting this receptor.

Introduction to PAR1 Signaling

Protease-activated receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. PAR1 is the prototypical member of this family and is a primary receptor for the coagulation enzyme thrombin.

Activation of PAR1 is not a simple "on/off" switch. Depending on the activating protease and the cellular context, PAR1 can adopt different conformations, leading to "biased agonism." This phenomenon allows the receptor to preferentially activate distinct downstream signaling pathways, primarily through heterotrimeric G proteins or β-arrestins.

The main signaling pathways activated by PAR1 are:

  • Gαq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • Gα12/13 Pathway: Activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent cytoskeletal reorganization.

  • β-Arrestin Pathway: Following G protein-coupled receptor kinase (GRK) phosphorylation of the activated receptor, β-arrestins are recruited. This not only desensitizes G protein signaling but also initiates a separate wave of signaling through scaffolding of kinases such as those in the mitogen-activated protein kinase (MAPK) cascade.

The Role of Synthetic Peptides: TFLLR-NH2 and this compound

To study PAR1 activation without the use of proteases, synthetic peptides that mimic the tethered ligand sequence have been developed.

  • TFLLR-NH2: A selective peptide agonist of PAR1. It corresponds to the tethered ligand sequence revealed by thrombin cleavage and is widely used to study PAR1-mediated signaling events.

  • This compound: The reverse sequence of TFLLR-NH2. This peptide does not activate PAR1 and is used as a crucial negative control in experiments to ensure that the observed effects of TFLLR-NH2 are due to specific PAR1 activation and not non-specific peptide effects.

Quantitative Data for PAR1 Activation

The potency of agonists in activating specific signaling pathways is a key aspect of PAR1 research, particularly in the context of biased agonism. The half-maximal effective concentration (EC50) is a standard measure of agonist potency.

AgonistAssayCell LineParameterValueReference
TFLLR-NH2Calcium MobilizationCultured NeuronsEC501.9 µM[1][2]
TFLLR-NH2Umbilical Artery VasodilationHuman Umbilical Artery RingsMMI at 1 µM61.50%[3]

MMI: Mean Maximal Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration.

Principle: Activation of PAR1 by an agonist like TFLLR-NH2 leads to Gαq activation, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing PAR1, or a cell line endogenously expressing PAR1) in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be de-esterified.

  • Compound Preparation:

    • Prepare serial dilutions of the PAR1 agonist (TFLLR-NH2) and the negative control peptide (this compound) in the assay buffer.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist or control peptide into the wells and continue to record the fluorescence signal over time (typically for 1-2 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline fluorescence) is plotted against the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Principle: Upon GPCR activation, the associated Gα subunit exchanges GDP for GTP. The use of the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS allows for the accumulation and measurement of activated G proteins.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing PAR1 and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and various concentrations of the agonist (TFLLR-NH2) or control (this compound).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a filter mat using a cell harvester, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • Wash the filters with cold buffer.

    • Dry the filter mat and measure the radioactivity of each filter spot using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

    • Plot the specific binding of [³⁵S]GTPγS against the agonist concentration and fit a dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated PAR1 using Bioluminescence Resonance Energy Transfer (BRET).

Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In this setup, PAR1 is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding PAR1-Rluc and β-arrestin-YFP.

    • Plate the transfected cells in a white, 96-well microplate and culture for 24-48 hours.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate for a few minutes.

    • Add serial dilutions of the agonist (TFLLR-NH2) or control (this compound) to the wells.

  • BRET Measurement:

    • Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET detection: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.

    • Plot the net BRET ratio against the agonist concentration and fit a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and a typical experimental workflow.

PAR1_Gq_Signaling Ligand TFLLR-NH2 PAR1 PAR1 Ligand->PAR1 Binds Gq Gαq/11 PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

PAR1 Gαq/11 Signaling Pathway

PAR1_G1213_Signaling Ligand TFLLR-NH2 PAR1 PAR1 Ligand->PAR1 Binds G1213 Gα12/13 PAR1->G1213 Activates RhoGEF RhoGEF (e.g., p115RhoGEF, LARG) G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

PAR1 Gα12/13 Signaling Pathway

PAR1_BetaArrestin_Signaling Ligand TFLLR-NH2 PAR1 PAR1 Ligand->PAR1 Binds GRK GRK PAR1->GRK Recruits PAR1_P Phosphorylated PAR1 GRK->PAR1 Phosphorylates BetaArrestin β-Arrestin PAR1_P->BetaArrestin Recruits Desensitization G Protein Desensitization BetaArrestin->Desensitization MAPK_Cascade MAPK Cascade (e.g., ERK1/2) BetaArrestin->MAPK_Cascade Scaffolds Signaling Gene Transcription, Cell Proliferation MAPK_Cascade->Signaling

PAR1 β-Arrestin Signaling Pathway

Experimental_Workflow start Start cell_prep Cell Line Preparation (Expressing PAR1) start->cell_prep assay_prep Assay Preparation (e.g., Dye Loading) cell_prep->assay_prep compound_add Add Compounds (TFLLR-NH2 & this compound) assay_prep->compound_add measurement Signal Measurement (e.g., Fluorescence, Radioactivity, BRET) compound_add->measurement data_analysis Data Analysis (Dose-Response Curves, EC50) measurement->data_analysis end End data_analysis->end

References

A Technical Deep Dive into PAR1 and PAR2 Agonist Peptides: TFLLR-NH2 vs. RLLFT-NH2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, Protease-Activated Receptors (PARs) stand out for their unique activation mechanism. This guide provides a detailed comparative analysis of two key synthetic peptides that target this receptor family: TFLLR-NH2, a selective agonist for PAR1, and RLLFT-NH2. It is important to note that literature searches for "this compound" did not yield specific results, suggesting it may be a less common or novel peptide. Therefore, for the purpose of a meaningful comparison, this document will focus on well-characterized PAR2 agonists with similar structural motifs, such as SLIGRL-NH2, as a proxy for understanding the functional counterparts to the PAR1 agonist TFLLR-NH2.

This technical guide will delve into their receptor selectivity, downstream signaling pathways, and the experimental protocols used to elucidate their function, offering a comprehensive resource for researchers in the field.

Core Differences and Receptor Selectivity

The primary distinction between TFLLR-NH2 and the class of PAR2 agonists lies in their target receptor. TFLLR-NH2 is a well-established selective agonist for PAR1.[1][2][3][4] In contrast, peptides like SLIGRL-NH2 and SLIGKV-NH2 are canonical agonists for PAR2.[5][6][7][8][9] This selectivity dictates their distinct physiological and pathological roles. While TFLLR-NH2 can activate PAR1 without significantly affecting PAR2[1], some PAR1-activating peptides have been shown to cross-activate PAR2, highlighting the importance of selectivity in experimental design.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the PAR1 agonist TFLLR-NH2 and a representative PAR2 agonist, SLIGRL-NH2, based on available literature.

Table 1: Receptor Activation Potency

PeptideTarget ReceptorParameterValueCell/Assay System
TFLLR-NH2PAR1EC501.9 μMVarious cell lines
SLIGRL-NH2PAR2EC50Varies (nM to low µM range)Dependent on cell type and assay

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro and In Vivo Effects

PeptideEffectModel System
TFLLR-NH2Increased intracellular Ca2+[2][3]Neurons, various cell lines
Platelet activation[4]In vitro platelet assays
Edema formation[2][3]Rat paw
Smooth muscle contraction/relaxation[2][3][8]Rat duodenum, guinea-pig lower esophageal sphincter
SLIGRL-NH2Increased intracellular Ca2+[7]PAR2-expressing cells
Intestinal ion transport[7]Rat jejunum (Ussing chamber)
Vascular relaxation[5]Rat aorta

Signaling Pathways

Activation of PAR1 by TFLLR-NH2 and PAR2 by its respective agonists initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs), and their activation can lead to the engagement of various G-protein subtypes and β-arrestin-mediated pathways.[9][10]

PAR1 Signaling (TFLLR-NH2)

Upon binding of TFLLR-NH2, PAR1 couples to G proteins such as Gαq/11 and Gα12/13. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1]

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFLLR-NH2 TFLLR-NH2 PAR1 PAR1 TFLLR-NH2->PAR1 G_alpha_q11 Gαq/11 PAR1->G_alpha_q11 PLC PLC G_alpha_q11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

PAR1 Signaling Pathway Activation by TFLLR-NH2.
PAR2 Signaling (SLIGRL-NH2)

PAR2 activation by agonists like SLIGRL-NH2 can also engage multiple G-protein pathways, including Gαq/11, Gαi, and Gα12/13.[9] This leads to a diverse range of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical in inflammation and cellular proliferation.[11]

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SLIGRL-NH2 SLIGRL-NH2 PAR2 PAR2 SLIGRL-NH2->PAR2 G_proteins Gαq/11, Gαi, Gα12/13 PAR2->G_proteins Downstream_Effectors Downstream Effectors G_proteins->Downstream_Effectors MAPK_Pathway MAPK Pathway Activation Downstream_Effectors->MAPK_Pathway NFkB_Pathway NF-κB Pathway Activation Downstream_Effectors->NFkB_Pathway Calcium_Assay_Workflow A 1. Plate PAR-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive fluorescent dye A->B C 3. Wash to remove excess dye B->C D 4. Add varying concentrations of agonist peptide C->D E 5. Measure fluorescence change over time D->E F 6. Plot data to determine EC50 E->F

References

Rllft-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rllft-NH2, a crucial tool in the study of Protease-Activated Receptor 1 (PAR1). This document details its molecular characteristics, its role as a negative control peptide in experimental settings, and the associated signaling pathways.

Core Molecular Data

This compound is a synthetic peptide used as a negative control for the potent PAR1 agonist, TFLLR-NH2. Due to its scrambled amino acid sequence, this compound is not expected to activate PAR1, allowing researchers to distinguish specific receptor-mediated effects from non-specific actions of the agonist peptide. It is often supplied as a trifluoroacetate (TFA) salt, which can affect its molecular weight.

PropertyThis compoundThis compound TFA
Molecular Weight 647.81 g/mol 761.83 g/mol
Chemical Formula C31H53N9O6C33H54F3N9O7
Sequence Arg-Leu-Leu-Phe-Thr-NH2Arg-Leu-Leu-Phe-Thr-NH2 (with TFA salt)
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in waterSoluble in water
Purity Typically >95% (HPLC)Typically >95% (HPLC)
Storage Store at -20°CStore at -20°C

Protease-Activated Receptor 1 (PAR1) Signaling

PAR1 is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its N-terminal domain, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic peptide agonists like TFLLR-NH2 mimic this tethered ligand, directly activating PAR1 without the need for proteolytic cleavage. PAR1 couples to multiple G protein families, leading to diverse cellular responses.

Figure 1. PAR1 Signaling Pathways

Experimental Protocols

The following are generalized protocols where this compound would be used as a negative control. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration following PAR1 activation.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 expressing PAR1, or primary endothelial cells) on glass-bottom dishes suitable for microscopy.

  • Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

2. Baseline Measurement:

  • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

  • Acquire baseline fluorescence images for a period of 1-2 minutes to establish a stable signal.

3. Peptide Application:

  • Prepare stock solutions of TFLLR-NH2 and this compound in the physiological buffer.

  • Add the PAR1 agonist TFLLR-NH2 to the cells at a final concentration typically ranging from 1 to 10 µM.

  • In a separate experiment, add this compound at the same concentration as the agonist to serve as the negative control.

4. Data Acquisition and Analysis:

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths.

  • A significant increase in fluorescence intensity upon addition of TFLLR-NH2 indicates a calcium influx.

  • No significant change in fluorescence upon addition of this compound confirms that the observed calcium signal is specific to PAR1 activation.

  • Quantify the change in fluorescence intensity relative to the baseline for both the agonist and the negative control.

In Vivo Nociception Assay (Paw Withdrawal Model)

This protocol assesses the role of PAR1 activation in nociception.

1. Animal Acclimatization:

  • Acclimate mice or rats to the testing environment and handling procedures for several days prior to the experiment.

2. Baseline Measurement:

  • Measure the baseline paw withdrawal threshold to a mechanical or thermal stimulus (e.g., using von Frey filaments or a radiant heat source).

3. Peptide Administration:

  • Prepare sterile, injectable solutions of TFLLR-NH2 and this compound in saline.

  • Inject a defined volume (e.g., 20 µL) of the TFLLR-NH2 solution (typically 10-100 µg) into the plantar surface of one hind paw.

  • In a control group of animals, inject the same volume and concentration of this compound.

4. Post-Injection Measurements:

  • At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal threshold.

  • A significant decrease in the paw withdrawal threshold in the TFLLR-NH2-treated group compared to the this compound-treated group indicates PAR1-mediated hyperalgesia.

In Vitro Vasodilation Assay

This protocol examines the effect of PAR1 activation on blood vessel tone.

1. Tissue Preparation:

  • Isolate arterial rings (e.g., from rat aorta or human umbilical artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

2. Pre-contraction:

  • Induce a submaximal contraction of the arterial rings with an appropriate vasoconstrictor (e.g., phenylephrine or U46619).

3. Peptide Application:

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of TFLLR-NH2 (e.g., from 1 nM to 10 µM) to the organ bath to generate a concentration-response curve.

  • In a separate set of experiments, add the same concentrations of this compound to control tissues.

4. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the pre-contraction.

  • A concentration-dependent relaxation in response to TFLLR-NH2, which is absent in the this compound-treated tissues, indicates PAR1-mediated vasodilation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a typical experiment utilizing this compound as a negative control.

Experimental_Workflow Hypothesis Hypothesis: PAR1 activation causes a specific cellular response. Experimental_Design Experimental Design Hypothesis->Experimental_Design Positive_Control Positive Control: Treat with TFLLR-NH2 Experimental_Design->Positive_Control Negative_Control Negative Control: Treat with this compound Experimental_Design->Negative_Control Data_Collection Data Collection (e.g., Calcium imaging, Behavioral assay) Positive_Control->Data_Collection Negative_Control->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. Experimental Workflow Logic

Technical Guide on the Solubility and Stability of Rllft-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the peptide Rllft-NH2, with a focus on its solubility and stability. The information and protocols herein are intended to support researchers and professionals in the development of peptide-based therapeutics. For the purpose of this guide, this compound is defined as a pentapeptide with the sequence Arginine-Leucine-Leucine-Phenylalanine-Threonine, with an amidated C-terminus.

Physicochemical Properties of this compound

The solubility and stability of a peptide are intrinsically linked to its amino acid sequence and structure.

  • Sequence: Arg-Leu-Leu-Phe-Thr-NH2

  • Molecular Formula: C33H58N8O5

  • Molecular Weight: 662.87 g/mol

  • Theoretical Isoelectric Point (pI): The pI is the pH at which the peptide has a net zero charge. The presence of a basic Arginine residue and the N-terminal amine, with no acidic residues, results in a basic pI.

  • Charge at Neutral pH: At a physiological pH of ~7, the Arginine residue and the N-terminal amine will be protonated, giving the peptide a net positive charge.[1][2][3]

Solubility of this compound

The solubility of a peptide is a critical parameter for its formulation and delivery. The following sections provide a guide to predicting and experimentally determining the solubility of this compound.

Based on its amino acid composition, this compound is predicted to have the following solubility characteristics:

  • Aqueous Solubility: Due to the presence of the hydrophilic Arginine and Threonine residues, and the net positive charge at neutral pH, this compound is expected to be soluble in aqueous solutions.[4] However, the presence of hydrophobic residues (Leucine and Phenylalanine) may limit its solubility at high concentrations.

  • pH-Dependent Solubility: As a basic peptide, this compound is expected to be more soluble at a lower pH.[4]

  • Organic Solvents: For very high concentrations or if aggregation is observed, the use of organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) may be necessary to achieve complete dissolution.[2][3][5][6]

A systematic approach should be taken to determine the optimal solvent for this compound. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[3]

Experimental Workflow for Solubility Testing

G start Start: Lyophilized this compound test_water Attempt to dissolve in sterile water or PBS (pH 7.4) start->test_water is_soluble_water Soluble? test_water->is_soluble_water use_water Use aqueous solution is_soluble_water->use_water Yes try_acidic Add dilute acetic acid (e.g., 10%) dropwise is_soluble_water->try_acidic No end End use_water->end is_soluble_acidic Soluble? try_acidic->is_soluble_acidic use_acidic Use acidic solution is_soluble_acidic->use_acidic Yes try_organic Dissolve in minimal DMSO, then dilute with aqueous buffer is_soluble_acidic->try_organic No use_acidic->end is_soluble_organic Soluble? try_organic->is_soluble_organic use_organic Use organic co-solvent is_soluble_organic->use_organic Yes is_soluble_organic->end No (Consult further strategies) use_organic->end G peptide This compound hydrolysis Hydrolysis (Acid/Base/Enzyme) peptide->hydrolysis Peptide bond cleavage deamidation Deamidation (Asn, Gln) peptide->deamidation Side-chain modification oxidation Oxidation (Met, Cys, Trp, His) peptide->oxidation Side-chain modification racemization Racemization (L- to D-amino acid) peptide->racemization Chiral center inversion aggregation Aggregation peptide->aggregation Physical instability G start This compound Solution stress_conditions Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (ICH Q1B) stress_conditions->photolytic analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis results Identify Degradants and Pathways analysis->results

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the use of Rllft-NH2 as a negative control peptide in various cellular assays. This compound is the scrambled version of TFLLR-NH2, a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. The use of a negative control like this compound is critical to ensure that the observed cellular effects are specifically mediated by the activation of PAR-1 by its agonist and not due to non-specific peptide effects.

Data Presentation

The following tables summarize the recommended concentration ranges for this compound in key in vitro assays. These concentrations are based on the typical effective concentrations of the PAR-1 agonist, TFLLR-NH2. It is always recommended to perform a dose-response curve for both the agonist and the negative control in your specific experimental system.

Table 1: Recommended Concentrations of this compound for In Vitro Assays

Assay TypeCell Type ExamplesRecommended this compound Concentration RangeCorresponding TFLLR-NH2 EC50/Effective Concentration
Calcium Mobilization Assay HEK293, Neurons, Platelets1 - 20 µMEC50: 1.9 µM; 10 µM for maximal response in neurons[1][2][3]
Short-Circuit Current Measurement (Ussing Chamber) Intestinal Epithelial Cells10 - 100 µMNot explicitly an EC50-driven assay; concentrations are based on those used for the agonist to elicit a response.
Muscle Contraction/Relaxation Assays Smooth Muscle Strips3 - 50 µM3-50 µM for contraction, 0.3-50 µM for relaxation[1][3]
Platelet Aggregation Assay Human Platelets1 - 20 µMTypically in the low µM range.
Cytokine Release Assay Immune Cells (e.g., Macrophages)5 - 50 µMDependent on cell type and cytokine being measured.

Signaling Pathway

Protease-Activated Receptor 1 (PAR-1) Signaling Pathway

Activation of PAR-1 by agonists such as thrombin or the synthetic peptide TFLLR-NH2 initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq/11, Gα12/13, and Gαi/o, leading to the activation of various downstream effectors. This compound, as a negative control, should not activate this pathway.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum PAR1 PAR-1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA ER ER Ca²⁺ Store IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca2 Ca²⁺ Ca2->PKC CaM CaM Ca2->CaM Downstream\nEffects Downstream Effects PKC->Downstream\nEffects ROCK ROCK RhoA->ROCK Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement MLCK MLCK CaM->MLCK Smooth Muscle\nContraction Smooth Muscle Contraction MLCK->Smooth Muscle\nContraction ER->Ca2 Release Agonist TFLLR-NH2 (Agonist) Agonist->PAR1 Activates NegativeControl This compound (Negative Control) NegativeControl->PAR1 No Activation

Caption: PAR-1 Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium mobilization in response to PAR-1 activation using a fluorescent calcium indicator.

Experimental Workflow

Calcium_Mobilization_Workflow A Seed cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow for dye de-esterification B->C D Establish a baseline fluorescence reading C->D E Add this compound (Negative Control) or TFLLR-NH2 (Agonist) D->E F Measure fluorescence changes over time E->F G Analyze data to determine intracellular calcium concentration changes F->G

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology

  • Cell Culture: Seed adherent cells (e.g., HEK293 cells stably expressing PAR-1) in a black-walled, clear-bottom 96-well plate at a density of 5 x 104 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Baseline Measurement:

    • After incubation, wash the cells twice with 100 µL of assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Add 100 µL of assay buffer to each well.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for 1-2 minutes (Excitation: ~485 nm, Emission: ~525 nm).

  • Compound Addition and Measurement:

    • Prepare stock solutions of this compound and TFLLR-NH2 in a suitable solvent (e.g., sterile water or DMSO). Dilute to the final desired concentrations in the assay buffer.

    • Inject 20 µL of the this compound or TFLLR-NH2 solution into the respective wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

    • Compare the response elicited by TFLLR-NH2 to the lack of response from this compound to confirm PAR-1 specific activation.

Short-Circuit Current (Isc) Measurement in an Ussing Chamber

This protocol measures changes in ion transport across an epithelial monolayer, a common downstream effect of PAR-1 activation in intestinal tissues.

Experimental Workflow

Ussing_Chamber_Workflow A Prepare and mount intestinal tissue or cell monolayer in the Ussing chamber B Equilibrate the tissue in oxygenated Ringer's solution A->B C Measure baseline short-circuit current (Isc) B->C D Add this compound (Negative Control) to the basolateral or apical side C->D Test Negative Control E Record any change in Isc D->E F Add TFLLR-NH2 (Agonist) to the basolateral or apical side E->F Test Agonist G Record the change in Isc F->G H Analyze the Isc tracings G->H

Caption: Ussing Chamber Workflow.

Detailed Methodology

  • Tissue Preparation:

    • Excise a segment of the desired intestine (e.g., mouse colon) and place it in ice-cold, oxygenated Ringer's solution.

    • Open the segment along the mesenteric border and remove the muscle layers by blunt dissection to obtain a mucosal-submucosal preparation.

  • Ussing Chamber Setup:

    • Mount the tissue preparation between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the submucosal side facing the basolateral chamber.

    • Fill both chambers with an equal volume of Ringer's solution (e.g., Krebs bicarbonate Ringer) and maintain at 37°C with continuous oxygenation (95% O2, 5% CO2).

  • Measurement of Short-Circuit Current (Isc):

    • Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved. The transepithelial voltage is clamped to 0 mV, and the current required to maintain this is the Isc.

  • Compound Addition:

    • Prepare stock solutions of this compound and TFLLR-NH2.

    • Add the desired concentration of this compound to the basolateral (or apical, depending on the experimental question) chamber and record the Isc for 15-20 minutes. No significant change in Isc is expected.

    • Following the negative control, add the same concentration of TFLLR-NH2 to the same chamber and record the Isc until the response peaks and returns to baseline.

  • Data Analysis:

    • The change in Isc (ΔIsc) is calculated as the difference between the peak current after compound addition and the baseline current just before addition.

    • The lack of response to this compound confirms that the Isc change observed with TFLLR-NH2 is a specific PAR-1 mediated effect.

Conclusion

This compound is an indispensable tool for researchers studying PAR-1 signaling. Its use as a negative control ensures the specificity of the observed effects of PAR-1 agonists like TFLLR-NH2. The recommended concentrations and detailed protocols provided in these application notes serve as a starting point for designing robust and reliable experiments. Researchers should always optimize these conditions for their specific cellular models and experimental setups.

References

Application Notes and Protocols for the Administration of Rllft-NH2 in Animal Models of Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for the administration of the novel therapeutic peptide, Rllft-NH2, in preclinical animal models of liver disease. The following sections detail the methodologies for inducing liver disease in animal models, protocols for the preparation and administration of this compound, and methods for evaluating its therapeutic efficacy. The information is intended to guide researchers in designing and executing robust in vivo studies.

Overview of Animal Models in Liver Disease Research

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The choice of model depends on the specific aspect of liver pathophysiology being investigated. Common models for liver fibrosis and cirrhosis include chemically-induced, surgically-induced, and diet-induced models.

  • Chemically-Induced Models: Administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA) is a widely used method to induce liver fibrosis. These models are characterized by their relatively short duration to induce fibrosis.

  • Surgically-Induced Models: Bile duct ligation (BDL) is a common surgical model that leads to cholestatic liver injury and subsequent fibrosis.

  • Diet-Induced Models: Models of non-alcoholic steatohepatitis (NASH), such as feeding a methionine- and choline-deficient (MCD) diet, replicate the metabolic and histological features of human NASH-induced fibrosis.

Experimental Protocols

Induction of Liver Fibrosis using Carbon Tetrachloride (CCl4)

This protocol describes the induction of liver fibrosis in mice using repeated intraperitoneal injections of CCl4.

Materials:

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil (vehicle)

  • 8-10 week old male C57BL/6 mice

  • Syringes and needles (25-27 gauge)

  • Animal balance

Procedure:

  • Prepare a 10% (v/v) solution of CCl4 in corn oil.

  • Acclimatize mice for at least one week before the start of the experiment.

  • Weigh each mouse to determine the correct dosage.

  • Administer CCl4 solution via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight.

  • Injections should be performed twice a week for a duration of 4-8 weeks to induce significant fibrosis.

  • A control group should receive IP injections of the vehicle (corn oil) only.

  • Monitor animal health and body weight regularly throughout the study.

Preparation and Administration of this compound

This protocol outlines the preparation and administration of this compound to the CCl4-induced liver fibrosis mouse model.

Materials:

  • Lyophilized this compound peptide

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound peptide in sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved by gentle vortexing.

  • Dosage Calculation: Calculate the volume of this compound solution to be administered based on the desired dose (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) and the body weight of the animal.

  • Administration:

    • Prophylactic Treatment: Begin this compound administration concurrently with the first CCl4 injection.

    • Therapeutic Treatment: Begin this compound administration after a certain period of CCl4 treatment (e.g., after 4 weeks) to assess its effect on established fibrosis.

  • Route of Administration: Administer this compound via subcutaneous (SC) or intraperitoneal (IP) injection. The frequency of administration can be daily or several times per week, depending on the pharmacokinetic properties of the peptide.

  • Control Groups:

    • Vehicle control group (receiving vehicle for both CCl4 and this compound).

    • CCl4 + Vehicle group (receiving CCl4 and the vehicle for this compound).

    • CCl4 + this compound treatment groups (receiving CCl4 and different doses of this compound).

Data Presentation: Efficacy Evaluation

The efficacy of this compound can be assessed through various biochemical and histological endpoints. The following table presents hypothetical data from a study evaluating this compound in a CCl4-induced fibrosis model.

GroupSerum ALT (U/L)Serum AST (U/L)Liver Hydroxyproline (µg/g)Fibrosis Score (Ishak)
Vehicle Control45 ± 560 ± 8100 ± 150
CCl4 + Vehicle250 ± 30320 ± 45550 ± 604.5 ± 0.5
CCl4 + this compound (1 mg/kg)180 ± 25240 ± 30420 ± 503.5 ± 0.4
CCl4 + this compound (5 mg/kg)110 ± 15150 ± 20280 ± 352.0 ± 0.3
CCl4 + this compound (10 mg/kg)70 ± 1095 ± 12180 ± 251.0 ± 0.2

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway

The progression of liver fibrosis is often driven by the activation of hepatic stellate cells (HSCs), a process regulated by multiple signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key profibrotic pathway. This compound may exert its anti-fibrotic effects by modulating this pathway.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 phosphorylates Smad2_3 Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (e.g., α-SMA, Collagen) Nucleus->Gene_transcription promotes Rllft_NH2 This compound Rllft_NH2->Smad_complex inhibits experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping acclimatization->grouping induction Induction of Liver Fibrosis (e.g., CCl4 for 4-8 weeks) grouping->induction treatment This compound Administration (Concurrent or Post-induction) induction->treatment monitoring In-life Monitoring (Body weight, Clinical signs) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver tissue) monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis biochemistry Biochemical Analysis (ALT, AST) analysis->biochemistry histology Histological Analysis (H&E, Sirius Red) analysis->histology gene_expression Gene Expression Analysis (qRT-PCR) analysis->gene_expression end End biochemistry->end histology->end gene_expression->end

Application Notes and Protocols: The Interplay of TFLLR-NH2 and PAR1 Antagonists in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor, plays a pivotal role in hemostasis, thrombosis, and inflammation. Its activation by proteases like thrombin exposes a tethered ligand that initiates downstream signaling cascades. Synthetic peptides mimicking this tethered ligand are invaluable tools for studying PAR1 function. This document provides detailed application notes and protocols for utilizing the selective PAR1 agonist, TFLLR-NH2 , in conjunction with various PAR1 antagonists .

A common misconception in PAR1 research involves the peptide Rllft-NH2 . It is crucial to note that this compound is the inactive, reverse-sequence control peptide for TFLLR-NH2 and is used to demonstrate the specificity of the observed effects to the PAR1 activation sequence. This document will focus on the intended experimental design: the use of the PAR1 agonist TFLLR-NH2 to stimulate the receptor and the subsequent inhibition of this activation by PAR1 antagonists.

Peptides of Interest

PeptideSequenceFunction
TFLLR-NH2 Thr-Phe-Leu-Leu-Arg-NH2Selective PAR1 Agonist
This compound Arg-Leu-Leu-Phe-Thr-NH2Inactive Control Peptide

Quantitative Data: PAR1 Agonist and Antagonists

The following tables summarize key quantitative data for the PAR1 agonist TFLLR-NH2 and several common PAR1 antagonists. This data is essential for designing experiments and interpreting results.

Table 1: Potency of the PAR1 Agonist TFLLR-NH2

ParameterValueAssay Conditions
EC50 1.9 μMIntracellular Ca2+ mobilization in cultured neurons[1]

Table 2: Inhibitory Potency of PAR1 Antagonists

AntagonistParameterValueTarget/AgonistAssay
Vorapaxar (SCH 530348) Ki8.1 nMPAR1Radioligand binding assay
IC5047 nMThrombinPlatelet Aggregation
IC5025 nMhaTRAPPlatelet Aggregation
Atopaxar (E5555) -Potent inhibitorTRAP-induced platelet aggregationPlatelet Aggregation
SCH 79797 IC5070 nMThrombin receptor-activating peptideRadioligand binding assay
Ki35 nMThrombin receptor-activating peptideRadioligand binding assay
IC503 µMThrombinPlatelet Aggregation

Note: IC50 values for antagonists are often determined against various PAR1 agonists (e.g., Thrombin, TRAP, SFLLRN). While direct IC50 values against TFLLR-NH2 may not always be available, the data presented provides a strong indication of their inhibitory potential in TFLLR-NH2-based assays.

Signaling Pathways

Activation of PAR1 by TFLLR-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[2] This leads to the activation of various downstream effectors and cellular responses. PAR1 antagonists block these signaling pathways by preventing the agonist from binding to and activating the receptor.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TFLLR-NH2 TFLLR-NH2 PAR1 PAR1 TFLLR-NH2->PAR1 Activates PAR1_Antagonist PAR1_Antagonist PAR1_Antagonist->PAR1 Blocks Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Gi Gi PAR1->Gi PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates cAMP ↓ cAMP AdenylylCyclase->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Cellular_responses Cellular Responses (e.g., Platelet Aggregation) Ca_release->Cellular_responses PKC_activation->Cellular_responses Cytoskeletal_rearrangement->Cellular_responses Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment and Measurement cluster_analysis Data Analysis cell_culture 1. Culture cells expressing PAR1 (e.g., HEK293, CHO, or primary endothelial cells) seeding 2. Seed cells into a 96-well black, clear-bottom plate cell_culture->seeding incubation1 3. Incubate overnight seeding->incubation1 dye_prep 4. Prepare Fura-2 AM loading solution incubation1->dye_prep dye_loading 5. Incubate cells with Fura-2 AM solution (e.g., 30-60 min at 37°C) dye_prep->dye_loading wash 6. Wash cells to remove extracellular dye dye_loading->wash antagonist_add 7. Add PAR1 antagonist at various concentrations wash->antagonist_add incubation2 8. Incubate for a defined period (e.g., 15-30 min) antagonist_add->incubation2 agonist_add 9. Add TFLLR-NH2 (at EC80 concentration) incubation2->agonist_add measurement 10. Measure fluorescence intensity changes (Ex: 340/380 nm, Em: 510 nm) agonist_add->measurement ratio 11. Calculate the 340/380 nm fluorescence ratio measurement->ratio dose_response 12. Plot dose-response curves ratio->dose_response ic50 13. Determine IC50 values for the antagonist dose_response->ic50

References

Troubleshooting & Optimization

Rllft-NH2 not showing inert behavior

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rllft-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound, a designated negative control peptide for TFLLR-NH2, is not exhibiting the expected inert behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is a peptide with a reversed amino acid sequence of TFLLR-NH2.[1] It is used as a negative control in experiments to demonstrate that the biological effects observed with the active peptide (TFLLR-NH2) are due to its specific sequence and not merely the presence of a peptide with a similar amino acid composition.[1] The underlying principle is that by scrambling or reversing the sequence, the peptide should no longer bind to the specific target receptor or produce the same biological response.

Q2: What does "inert behavior" mean for a control peptide like this compound?

In the context of a control peptide, "inert behavior" implies that it does not elicit any significant biological response in the experimental system. This includes, but is not limited to:

  • No change in cell viability, proliferation, or cytotoxicity.

  • No induction of signaling pathways.

  • No stimulation of cytokine or chemokine release.

  • No binding to the target receptor of the active peptide.

Q3: Is it possible for a scrambled or reversed peptide like this compound to have biological activity?

Yes, while designed to be inactive, it is possible for scrambled or reversed peptides to exhibit unexpected biological activity. This can be due to several factors including:

  • Contaminants: Impurities from synthesis can have biological effects.

  • Aggregation: Peptides can form aggregates that may trigger cellular responses.

  • Off-target binding: The scrambled sequence may unintentionally interact with other receptors or proteins.

  • Inherent sequence properties: The new sequence may form a structure that has unforeseen biological activity.

Troubleshooting Guide: this compound Not Showing Inert Behavior

If you are observing unexpected activity with this compound in your experiments, follow these troubleshooting steps.

Step 1: Verify Peptide Quality and Handling

The first step is to rule out issues with the peptide itself and how it was handled.

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cluster_Peptide_Quality Peptide Quality and Handling Verification Purity Purity Check Aggregation Aggregation Assessment Purity->Aggregation If pure... Stability Stability Confirmation Aggregation->Stability If not aggregated... Handling Review Handling Procedures Stability->Handling If stable...

Caption: Workflow for verifying peptide quality.

Troubleshooting Table 1: Peptide Quality and Handling

Parameter Potential Issue Recommended Action Experimental Protocol
Purity The peptide preparation may contain impurities from the synthesis process that are biologically active.1. Review the certificate of analysis (CoA) for purity level. For cellular assays, >95% purity is recommended.[2] 2. If in doubt, have the purity re-analyzed by an independent service using HPLC.High-Performance Liquid Chromatography (HPLC): 1. Dissolve the peptide in an appropriate solvent. 2. Inject the sample into an HPLC system with a C18 column. 3. Run a gradient of acetonitrile in water (both with 0.1% TFA). 4. Monitor the eluate at 214 nm to detect the peptide bond. The purity is the area of the main peak relative to the total area of all peaks.
Aggregation Peptides can aggregate, and these aggregates can sometimes trigger cellular responses or be cytotoxic.1. Visually inspect the reconstituted peptide solution for cloudiness or precipitates. 2. Use techniques like Dynamic Light Scattering (DLS) or fluorescence microscopy with dyes like Thioflavin T to detect aggregates.[3]Nile Red Staining for Aggregates: 1. Prepare a stock solution of Nile Red in a suitable solvent (e.g., DMSO). 2. Add a small amount of the Nile Red stock to your peptide solution. 3. Incubate for 15-30 minutes. 4. Observe the sample under a fluorescence microscope. Aggregates will appear as fluorescent particles.[3]
Stability The peptide may have degraded during storage or handling.1. Review storage conditions. Peptides should be stored lyophilized at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles of the stock solution.[4] 3. Re-analyze the peptide by mass spectrometry to confirm its molecular weight.Mass Spectrometry (MS) Analysis: 1. Prepare a dilute solution of the peptide. 2. Infuse the sample into an electrospray ionization (ESI) or MALDI mass spectrometer. 3. Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound.
Handling Improper handling can introduce contaminants or cause the peptide to degrade.1. Use sterile, nuclease-free water or buffer to reconstitute the peptide. 2. Ensure all labware is clean and free of detergents. 3. Prepare fresh dilutions for each experiment from a concentrated stock.N/A
Step 2: Assess Cellular Health

If the peptide quality is confirmed, the next step is to determine if the observed effect is a general cytotoxic response or a specific biological activity.

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cluster_Cellular_Health Cellular Health Assessment Viability Cell Viability Assay Cytotoxicity Cytotoxicity Assay Viability->Cytotoxicity If viable... Proliferation Proliferation Assay Cytotoxicity->Proliferation If not cytotoxic...

Caption: Workflow for assessing cellular health.

Troubleshooting Table 2: Cellular Health Assays

Assay Type Purpose Experimental Protocol
Cell Viability (e.g., MTT, MTS, WST-1) To determine if this compound is affecting cell metabolic activity, which is an indicator of cell health.[5][6]MTS Assay Protocol: [6] 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with a dose-range of this compound and appropriate controls (vehicle, active peptide). 3. Incubate for the desired time period. 4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C. 5. Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.
Cytotoxicity (e.g., LDH release) To measure cell membrane integrity and determine if this compound is causing cell lysis.[5]LDH Assay Protocol: 1. Follow steps 1-3 of the MTS assay protocol. 2. Collect the cell culture supernatant. 3. Add the supernatant to the LDH assay reagent mixture. 4. Incubate at room temperature, protected from light. 5. Measure the absorbance at the recommended wavelength. An increase in absorbance indicates cytotoxicity.
Cell Proliferation (e.g., BrdU, EdU) To assess if this compound is affecting the rate of cell division.[5]EdU Assay Protocol: 1. Treat cells with this compound. 2. Add EdU to the cell culture and incubate to allow for its incorporation into newly synthesized DNA. 3. Fix and permeabilize the cells. 4. Add the click-iT® reaction cocktail to detect the incorporated EdU. 5. Analyze the cells by fluorescence microscopy or flow cytometry.

Data Presentation: Cellular Health Assays

Treatment Concentration (µM) Cell Viability (% of control) Cytotoxicity (% of max lysis) Proliferation (Fold change)
Vehicle Control-10051.0
This compound1
This compound10
This compound100
Active Peptide10
Lysis Control-01000
Step 3: Investigate Specific Biological Responses

If cellular health is not compromised, the unexpected activity may be due to the activation of specific signaling pathways or an immune response.

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cluster_Biological_Response Investigation of Specific Biological Responses Cytokine Cytokine Profiling Signaling Signaling Pathway Analysis Cytokine->Signaling If cytokines are induced... Receptor Receptor Binding Assay Signaling->Receptor If signaling is activated...

Caption: Workflow for investigating specific biological responses.

Troubleshooting Table 3: Specific Biological Response Assays

Assay Type Purpose Experimental Protocol
Cytokine/Chemokine Profiling (e.g., ELISA, Multiplex Bead Array) To determine if this compound is inducing an inflammatory or immune response by stimulating the release of signaling molecules.[7][8]Multiplex Bead Array Protocol: [7] 1. Treat cells with this compound and collect the supernatant. 2. Incubate the supernatant with a mixture of antibody-coupled beads, each specific for a different cytokine. 3. Add a biotinylated detection antibody cocktail. 4. Add streptavidin-phycoerythrin. 5. Analyze on a flow cytometer to quantify the levels of multiple cytokines simultaneously.
Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) To identify if this compound is activating specific intracellular signaling pathways. A common pathway to investigate for unexpected stimuli is the Nrf2/HO-1 pathway, which responds to oxidative stress.[9][10]Western Blot for Nrf2 Activation: [10] 1. Treat cells with this compound. 2. Prepare nuclear and cytoplasmic protein extracts. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe the membrane with antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). An increase in nuclear Nrf2 indicates activation.
Receptor Binding Assay To determine if this compound is binding to the target receptor of the active peptide or another off-target receptor.[11][12]Competitive Receptor Binding Assay: 1. Incubate cells or membranes expressing the receptor of interest with a labeled ligand (e.g., radiolabeled or fluorescently tagged active peptide). 2. In parallel incubations, add increasing concentrations of unlabeled this compound. 3. Measure the amount of bound labeled ligand. A decrease in bound labeled ligand with increasing this compound concentration indicates competitive binding.

Data Presentation: Cytokine Profiling

Treatment Concentration (µM) IL-6 (pg/mL) TNF-α (pg/mL) MCP-1 (pg/mL)
Vehicle Control-
This compound1
This compound10
This compound100
Active Peptide10
Positive Control (e.g., LPS)1 µg/mL

Signaling Pathway Diagram: Nrf2/HO-1 Pathway

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cluster_Nrf2_Pathway Nrf2/HO-1 Signaling Pathway cluster_nucleus_content Nrf2/HO-1 Signaling Pathway ROS Oxidative Stress (e.g., from peptide contaminants/aggregates) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant Antioxidant Proteins ARE->Antioxidant activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Potential activation of the Nrf2/HO-1 antioxidant response pathway.

By systematically working through these troubleshooting steps, researchers can identify the likely cause of the unexpected behavior of this compound and take corrective actions to ensure the validity of their experimental results.

References

Optimizing Rllft-NH2 concentration for negative control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Rllft-NH2 as a negative control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a scrambled peptide, designed to be structurally similar to an active peptide but with a randomized amino acid sequence, rendering it biologically inactive against the intended target. It is used as a negative control to ensure that the observed experimental effects of the active peptide are due to its specific biological activity and not due to non-specific effects such as peptide solubility, charge, or interactions with the cellular environment.

Q2: At what concentration should I use this compound in my experiments?

The optimal concentration for this compound as a negative control should be empirically determined for each specific assay and cell type. A common starting point is to use the same concentration as the active peptide you are studying. However, it is crucial to perform a dose-response experiment to verify that this concentration does not elicit any biological effect.

Q3: What are the potential pitfalls of using an incorrect concentration of this compound?

Using a sub-optimal concentration of this compound can lead to misleading results. If the concentration is too low, it may not adequately control for non-specific peptide effects. Conversely, if the concentration is too high, the peptide itself may induce unexpected biological responses or toxicity, confounding the experimental outcome.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Observed activity with this compound control The concentration of this compound is too high and is causing off-target effects.Perform a dose-response experiment to determine the highest concentration of this compound that does not produce a biological response. This is your optimal negative control concentration.
The this compound peptide stock may be contaminated.Prepare a fresh stock solution of this compound from a reliable source and repeat the experiment.
High variability in results with this compound Inconsistent pipetting or dilution of the peptide.Ensure accurate and consistent preparation of all peptide solutions. Use calibrated pipettes and perform serial dilutions carefully.
The assay is sensitive to the peptide vehicle (e.g., DMSO).Include a vehicle-only control in your experiments to account for any effects of the solvent.
No effect observed with the active peptide, but also no effect with this compound The experimental system (e.g., cells, reagents) is not responding as expected.Troubleshoot the primary experimental conditions. Ensure the active peptide is functional and that the assay is performing correctly before optimizing the negative control.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

This protocol outlines the steps to determine the highest concentration of this compound that does not produce a biological response in your specific experimental setup.

1. Initial Range Finding:

  • Prepare a series of this compound concentrations. A good starting point is a log-fold dilution series centered around the concentration of your active peptide (e.g., 0.1x, 1x, 10x, 100x the active peptide concentration).

  • Include the following controls in your experiment:

    • Vehicle control (the solvent used to dissolve the peptides)

    • Untreated control (if applicable)

    • A known effective concentration of your active peptide.

2. Dose-Response Experiment:

  • Plate your cells or prepare your assay system as per your standard protocol.

  • Add the different concentrations of this compound, the active peptide, and the controls to the respective wells or tubes.

  • Incubate for the appropriate time required to observe the biological effect of the active peptide.

  • Measure the biological response using your established assay readout (e.g., enzyme activity, protein expression, cell viability).

3. Data Analysis:

  • Plot the measured response against the concentration of this compound.

  • Determine the highest concentration of this compound that does not produce a statistically significant change in the response compared to the vehicle control. This is your optimal negative control concentration.

Table 1: Example Dose-Response Data for this compound

TreatmentConcentrationBiological Response (units)Standard Deviation
Vehicle Control-5.20.4
Active Peptide10 µM98.65.1
This compound1 µM5.50.6
This compound10 µM5.30.5
This compound100 µM15.82.3
This compound1000 µM45.14.9

In this example, 10 µM would be chosen as the optimal this compound concentration as it is the same concentration as the active peptide and shows no significant biological activity.

Visualizations

G cluster_workflow Workflow for Optimizing this compound Concentration A 1. Prepare Serial Dilutions of this compound C 3. Treat Experimental System A->C B 2. Prepare Controls (Vehicle, Active Peptide) B->C D 4. Incubate and Measure Biological Response C->D E 5. Analyze Data D->E F 6. Determine Optimal Concentration E->F

Caption: Experimental workflow for determining the optimal negative control concentration of this compound.

G cluster_pathway Conceptual Signaling Pathway Receptor Target Receptor Signaling Downstream Signaling Receptor->Signaling Active_Peptide Active Peptide Active_Peptide->Receptor Binds and Activates Rllft_NH2 This compound (Negative Control) Rllft_NH2->Receptor Does Not Bind Response Biological Response Signaling->Response

Caption: Diagram illustrating the intended specific action of an active peptide versus the inert nature of this compound.

Rllft-NH2 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges encountered with the peptide Rllft-NH2. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for this compound is water. It has been reported to be soluble in water up to 2 mg/mL.[1][2] For its active analog, TFLLR-NH2, a solubility of up to 1 mg/mL in water has also been reported.[3][4]

Q2: My this compound is not dissolving completely in water. What should I do?

A2: If you are experiencing issues with dissolving this compound in water, consider the following troubleshooting steps:

  • Sonication: Brief sonication can help break up peptide aggregates and enhance dissolution.[5]

  • Gentle Warming: Warming the solution to a temperature below 40°C may aid in dissolving the peptide.[6][7]

  • pH Adjustment: Since this compound is a basic peptide, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve its solubility.[6][8]

Q3: Can I use organic solvents to dissolve this compound?

A3: While water is the primary recommended solvent, if solubility issues persist, you can use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[5][9][10] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Be mindful that organic solvents may interfere with certain biological assays.

Q4: How should I store this compound solutions?

A4: Lyophilized this compound should be stored at -20°C.[1][2] Once dissolved, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[11]

Troubleshooting Guide

This guide provides a systematic approach to addressing this compound solubility problems.

Initial Dissolution Protocol

A standard protocol for dissolving this compound is as follows:

  • Bring the lyophilized peptide to room temperature before opening the vial.

  • Add the appropriate amount of sterile, distilled water to achieve the desired concentration (not exceeding 2 mg/mL).

  • Vortex the solution gently to mix.

  • If the peptide is not fully dissolved, proceed to the troubleshooting steps below.

Solubility Troubleshooting Workflow

If you encounter solubility issues, follow this workflow:

G start Start: Lyophilized this compound water Add sterile water (up to 2 mg/mL) start->water vortex Vortex gently water->vortex check1 Is the peptide fully dissolved? vortex->check1 sonicate Sonicate briefly check1->sonicate No end_success End: Peptide dissolved check1->end_success Yes check2 Is the peptide fully dissolved? sonicate->check2 warm Warm gently (< 40°C) check2->warm No check2->end_success Yes check3 Is the peptide fully dissolved? warm->check3 acid Add a small amount of 10% acetic acid check3->acid No check3->end_success Yes check4 Is the peptide fully dissolved? acid->check4 organic Use minimal DMSO, DMF, or ACN, then dilute with aqueous buffer check4->organic No check4->end_success Yes organic->end_success end_fail End: Consult technical support

A step-by-step workflow for troubleshooting this compound solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its active analog, TFLLR-NH2.

PeptideSolventReported Solubility
This compound Waterup to 2 mg/mL
TFLLR-NH2 Waterup to 1 mg/mL

Experimental Protocols

Protocol for Solubilizing this compound using an Acidic Solution
  • Initial Attempt: Try to dissolve the this compound in the desired volume of sterile water.

  • pH Adjustment: If solubility is poor, add a 10% acetic acid solution dropwise while vortexing.

  • Observation: Continue adding the acidic solution until the peptide is fully dissolved.

  • Final Volume Adjustment: Adjust the final volume with sterile water to reach the target concentration.

  • pH Check: If your experiment is pH-sensitive, check the final pH of the solution and adjust as necessary with a suitable buffer.

Signaling Pathway

This compound is a negative control for TFLLR-NH2, an agonist of the Protease-Activated Receptor-1 (PAR1). Understanding the PAR1 signaling pathway is often relevant when using these peptides.

PAR1 Signaling Pathway

Activation of PAR1 by agonists like TFLLR-NH2 leads to the coupling of G-proteins, primarily from the Gq and G12/13 families. This initiates downstream signaling cascades that regulate various cellular processes.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Agonist TFLLR-NH2 (Agonist) Agonist->PAR1 Rllft This compound (Negative Control)

Simplified PAR1 signaling cascade initiated by an agonist.

References

Technical Support Center: Rllft-NH2 Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the Rllft-NH2 control peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a synthetic peptide with a reversed amino acid sequence of TFLLR-NH2.[1] It is designed to be used as a negative control in experiments involving the Protease-Activated Receptor-1 (PAR-1) agonist, TFLLR-NH2.[1] In theory, this compound should not activate PAR-1 and thus should not elicit the downstream signaling events triggered by TFLLR-NH2.

Q2: How does TFLLR-NH2 activate PAR-1?

TFLLR-NH2 is a selective peptide agonist of PAR-1.[2] It mimics the "tethered ligand" that is unmasked after proteolytic cleavage of the N-terminal domain of the PAR-1 receptor by proteases like thrombin.[3] Binding of this tethered ligand, or an agonist like TFLLR-NH2, induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[3]

Q3: What are the primary signaling pathways activated by PAR-1?

PAR-1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, leading to diverse cellular responses. The primary signaling cascades initiated by PAR-1 activation include:

  • Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC).

  • Gα12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for regulating the actin cytoskeleton, cell shape, and migration.[4]

  • β-Arrestin Pathway: Following activation, PAR-1 can be phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but can also initiate a separate wave of signaling, influencing processes like receptor internalization and mitogen-activated protein kinase (MAPK) activation.[3][5]

Troubleshooting Guide for Unexpected Results with this compound

This guide addresses common issues where the this compound control peptide produces an unexpected signal or effect.

Issue 1: The this compound control peptide is showing a biological effect similar to the TFLLR-NH2 agonist.

Potential Cause Recommended Action
Peptide Impurities 1. Verify the purity of your this compound peptide stock using methods like HPLC and Mass Spectrometry. Impurities from the synthesis process, such as deletion sequences or incompletely deprotected peptides, could have biological activity. 2. If purity is questionable, obtain a new, high-purity batch of the peptide from a reputable supplier.
Off-Target Effects 1. While designed to be inactive at PAR-1, reversed-sequence peptides can sometimes interact with other receptors or signaling molecules. 2. Perform your experiment in a cell line that does not express PAR-1 (e.g., using CRISPR/Cas9 knockout or siRNA knockdown) to determine if the observed effect is PAR-1 dependent. 3. Conduct a literature search for known off-target effects of peptides with similar charge and hydrophobicity profiles.
Contamination of Peptide Stock 1. Ensure that your this compound stock has not been cross-contaminated with the TFLLR-NH2 agonist. 2. Use separate, dedicated pipette tips and tubes for each peptide. 3. Prepare fresh dilutions of both peptides from new, unopened vials.

Issue 2: High background signal or inconsistent results across replicates with this compound.

Potential Cause Recommended Action
Peptide Solubility Issues 1. this compound may not be fully solubilized, leading to inconsistent concentrations in your assays. 2. Review the manufacturer's instructions for recommended solvents. For peptides with hydrophobic residues, a small amount of DMSO or another organic solvent may be required for initial solubilization before dilution in aqueous buffer. 3. Visually inspect your peptide solution for any precipitates. If present, try vortexing or sonicating the solution.
Peptide Aggregation 1. Peptides can aggregate over time, especially at high concentrations or after repeated freeze-thaw cycles. 2. Aliquot your peptide stock into single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C as recommended.
Assay-Specific Interference 1. The peptide may be interfering with the detection method of your assay (e.g., autofluorescence in a fluorescence-based assay). 2. Run a control with just the this compound peptide and the assay reagents (without cells) to check for direct interference.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium following PAR-1 activation.

  • Cell Culture: Plate cells expressing PAR-1 (e.g., HEK293 or endothelial cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Peptide Preparation: Prepare fresh serial dilutions of TFLLR-NH2 (agonist) and this compound (control) in the assay buffer. A typical concentration range for TFLLR-NH2 is 0.1 to 100 µM. Use this compound at the highest concentration of TFLLR-NH2 used.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the peptide solutions to the wells and immediately begin kinetic reading of fluorescence intensity for a period of 1-5 minutes.

  • Data Analysis: The change in fluorescence intensity over baseline indicates the intracellular calcium concentration.

Expected Results from Calcium Mobilization Assay

TreatmentExpected Response
Vehicle (Buffer)No significant change in fluorescence
TFLLR-NH2Dose-dependent increase in fluorescence
This compoundNo significant change in fluorescence

Visualizing Signaling Pathways and Workflows

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_g1213 G12/13 Pathway cluster_barrestin β-Arrestin Pathway TFLLR-NH2 TFLLR-NH2 PAR-1 PAR-1 Receptor TFLLR-NH2->PAR-1 This compound This compound This compound->PAR-1 No Activation Gq Gq PAR-1->Gq G12_13 G12/13 PAR-1->G12_13 beta_Arrestin β-Arrestin PAR-1->beta_Arrestin PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Internalization_MAPK Receptor Internalization & MAPK Signaling beta_Arrestin->Internalization_MAPK

Figure 1: Simplified signaling pathways activated by PAR-1.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Purity Check Peptide Purity (HPLC, Mass Spec) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Solubility Verify Peptide Solubility Solubility_OK Fully Solubilized? Check_Solubility->Solubility_OK Check_Contamination Assess Potential Cross-Contamination No_Contamination No Cross- Contamination? Check_Contamination->No_Contamination Purity_OK->Check_Solubility Yes New_Peptide Order New, High-Purity Peptide Purity_OK->New_Peptide No Solubility_OK->Check_Contamination Yes Optimize_Solubilization Optimize Solubilization Protocol Solubility_OK->Optimize_Solubilization No Use_Fresh_Stocks Prepare Fresh Stocks with Care No_Contamination->Use_Fresh_Stocks No Investigate_Off_Target Investigate Potential Off-Target Effects No_Contamination->Investigate_Off_Target Yes End Resolution New_Peptide->End Optimize_Solubilization->End Use_Fresh_Stocks->End Investigate_Off_Target->End

Figure 2: A logical workflow for troubleshooting unexpected results.

References

Rllft-NH2 showing off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected or potential off-target effects when using Rllft-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a peptide with a reversed amino acid sequence of TFLLR-NH2.[1][2] TFLLR-NH2 is an agonist of the Proteinase-Activated Receptor-1 (PAR-1), a G-protein coupled receptor involved in various physiological processes, including thrombosis, inflammation, and cell proliferation. This compound is designed to serve as a negative control in experiments involving TFLLR-NH2.[1][2] Its purpose is to demonstrate that the observed biological effects of TFLLR-NH2 are specific to PAR-1 activation and not due to non-specific peptide effects.

Q2: Are there any known off-target effects of this compound?

Currently, there is no published data detailing specific off-target effects of this compound. As a negative control peptide, it is designed to be biologically inactive. However, unexpected results in an experimental setting could arise from several factors, including peptide quality, experimental conditions, or unforeseen interactions within a specific biological system. This guide provides a framework for investigating such unexpected findings.

Q3: What is the expected outcome when using this compound in an experiment?

In an ideal experimental setup, treatment with this compound should not elicit any biological response, particularly the response observed with the active peptide, TFLLR-NH2. It should serve as a baseline control, similar to a vehicle-only control.

Troubleshooting Guide: Investigating Unexpected Effects of this compound

If you are observing unexpected biological activity with this compound, follow this troubleshooting guide to identify the potential source of the issue.

Step 1: Verify Peptide Quality and Handling

Contaminants or degradation of the peptide can lead to spurious results.

Recommended Actions:

  • Confirm Peptide Identity and Purity: Request the certificate of analysis (CoA) from the supplier to confirm the peptide's sequence and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) data should be reviewed.

  • Proper Storage and Handling: Ensure the peptide has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C).[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Correct Solubilization: Use the recommended solvent for reconstitution as specified on the data sheet. Ensure the peptide is fully dissolved. For in vivo studies, consider potential issues with the delivery vehicle.

Step 2: Re-evaluate Experimental Design and Controls

The experimental setup may be contributing to the observed effects.

Recommended Actions:

  • Include a Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve the peptide) alone to account for any effects of the solvent.

  • Use a Positive Control: Run the experiment with the active peptide, TFLLR-NH2, to ensure the system is responding as expected.

  • Dose-Response Curve: Perform a dose-response experiment with both TFLLR-NH2 and this compound. An off-target effect might only appear at high concentrations of this compound.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for PAR-1 Activation

This protocol is used to assess the activation of PAR-1 by measuring changes in intracellular calcium levels.

  • Cell Culture: Plate cells expressing PAR-1 (e.g., HEK293-PAR1 or platelets) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of TFLLR-NH2 (positive control), this compound (negative control), and a vehicle control in the assay buffer.

  • Assay Execution: Place the plate in a fluorescence plate reader. Record baseline fluorescence. Add the compounds to the respective wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. The response to TFLLR-NH2 should be significantly higher than the response to this compound and the vehicle control.

Data Presentation

Table 1: Hypothetical Comparative Data for PAR-1 Activation

This table illustrates the expected results from a calcium mobilization assay. If your results for this compound deviate significantly from this expected pattern, it may indicate an off-target effect or an experimental artifact.

CompoundConcentration RangeEC50 / IC50Maximum Response (% of TFLLR-NH2)
TFLLR-NH21 nM - 100 µM~1 µM100%
This compound 1 nM - 100 µM Inactive < 5%
VehicleN/AN/A< 2%

Visualizations

Diagram 1: Intended Use of this compound as a Negative Control for PAR-1 Signaling

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TFLLR-NH2 TFLLR-NH2 PAR1 PAR-1 Receptor TFLLR-NH2->PAR1 Binds and Activates This compound This compound (Negative Control) This compound->PAR1 Does NOT Bind/ Activate G_protein G-Protein Activation PAR1->G_protein Activates downstream Downstream Signaling G_protein->downstream

Caption: Intended signaling pathway for PAR-1 activation by TFLLR-NH2 and the inert role of the negative control, this compound.

Diagram 2: Troubleshooting Workflow for Unexpected this compound Activity

Troubleshooting_Workflow start Start: Unexpected Activity with this compound check_peptide Step 1: Verify Peptide Quality and Handling start->check_peptide check_coa Review CoA (Purity, Sequence) check_peptide->check_coa check_storage Confirm Proper Storage and Solubilization check_peptide->check_storage check_exp_design Step 2: Evaluate Experimental Design check_storage->check_exp_design include_controls Include Vehicle and Positive (TFLLR-NH2) Controls check_exp_design->include_controls dose_response Perform Dose-Response Curve check_exp_design->dose_response confirm_off_target Step 3: Confirm Off-Target Effect dose_response->confirm_off_target orthogonal_assay Use an Orthogonal Assay (e.g., Western Blot for p-ERK) confirm_off_target->orthogonal_assay receptor_screen Consider Receptor Screening Panel confirm_off_target->receptor_screen conclusion Conclusion: Identify Source of Activity receptor_screen->conclusion

Caption: A stepwise guide to troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Rllft-NH2 Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on the use of Rllft-NH2 as a negative control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is a scrambled peptide that serves as a negative control for the Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2.[1] It is composed of the same amino acids as TFLLR-NH2 but in a randomized sequence. This design is intended to ensure that any observed cellular response to TFLLR-NH2 is due to the specific amino acid sequence that activates PAR1, and not due to non-specific peptide effects. A reliable negative control like this compound is crucial for validating that the experimental results are specific to PAR1 activation.

Q2: How should I properly store and handle this compound to ensure its reliability?

To maintain the integrity and reliability of this compound, proper storage and handling are essential. Peptides are susceptible to degradation from moisture, light, and repeated freeze-thaw cycles.

Storage Condition Recommendation
Lyophilized Powder Store at -20°C or -80°C for long-term stability. Keep in a tightly sealed container in a desiccator to prevent moisture absorption.
In Solution Prepare fresh solutions for each experiment if possible. If storage in solution is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Use sterile, pH-neutral buffers.

Q3: At what concentration should I use this compound in my experiments?

The optimal concentration for this compound should be equivalent to the concentration of the active peptide, TFLLR-NH2, that you are using in your experiment. This ensures that any potential non-specific effects related to peptide concentration are accounted for. It is always recommended to perform a concentration-response curve for TFLLR-NH2 to determine its effective concentration (EC50) in your specific assay.

Q4: What are the potential off-target effects of using a scrambled peptide control?

While scrambled peptides are designed to be inactive, there is a possibility of off-target effects. These can arise from the peptide's physicochemical properties, such as charge and hydrophobicity, which could lead to non-specific interactions with cell membranes or other proteins. If you observe an unexpected response with this compound, it is important to investigate potential off-target effects through further control experiments.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected activity observed with this compound control. Peptide degradation due to improper storage or handling.Review storage and handling procedures. Use a fresh vial of this compound and prepare new solutions.
Contamination of the this compound stock solution.Prepare a fresh stock solution from a new vial of lyophilized peptide using sterile technique.
Non-specific peptide effects at high concentrations.Perform a concentration-response curve for this compound to determine if the observed effect is dose-dependent. Consider using a lower concentration if possible.
Off-target interaction with other receptors or cellular components.Investigate the expression of other potential receptors in your experimental system. Consider using an alternative negative control with a different amino acid composition but similar physicochemical properties.
High variability in results between experiments using this compound. Inconsistent peptide concentration due to pipetting errors or incomplete solubilization.Ensure the peptide is fully dissolved before use. Use calibrated pipettes and vortex the solution before making dilutions.
Degradation of the peptide in solution over time.Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions.
No difference observed between TFLLR-NH2 and this compound treated groups. The concentration of TFLLR-NH2 is too low to elicit a response.Perform a concentration-response curve for TFLLR-NH2 to confirm its activity and determine the optimal concentration.
The experimental system is not responsive to PAR1 activation.Verify the expression and functionality of PAR1 in your cells or tissue using a known PAR1 agonist like thrombin.
The readout of the assay is not sensitive enough to detect a difference.Optimize the assay conditions, such as incubation time and detection method, to increase the signal-to-noise ratio.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes the use of this compound as a negative control in a calcium imaging experiment to measure PAR1 activation in cultured cells.

Materials:

  • Cultured cells expressing PAR1 (e.g., HEK293, HUVEC)

  • TFLLR-NH2 (PAR1 agonist)

  • This compound (Negative control)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Wash the cells with buffer and acquire a baseline fluorescence reading for 1-2 minutes.

  • Peptide Addition: Add TFLLR-NH2 or this compound to the cells at the desired final concentration. It is recommended to test a range of concentrations for TFLLR-NH2 (e.g., 0.1 µM to 10 µM) and use the same concentrations for this compound.

  • Data Acquisition: Immediately after peptide addition, record the change in fluorescence over time for at least 5-10 minutes.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the response induced by TFLLR-NH2 to that of this compound.

Expected Results: TFLLR-NH2 should induce a rapid and transient increase in intracellular calcium, while this compound should not elicit a significant change from the baseline.

Peptide Concentration (µM) Peak Calcium Response (Fold Change)
TFLLR-NH215.2 ± 0.4
58.9 ± 0.7
1012.3 ± 1.1
This compound11.1 ± 0.2
51.2 ± 0.3
101.3 ± 0.2

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway

Activation of PAR1 by agonists like thrombin or TFLLR-NH2 leads to the coupling of G proteins and the initiation of downstream signaling cascades.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream TFLLR_NH2 TFLLR-NH2 TFLLR_NH2->PAR1 Activates Rllft_NH2 This compound (Control) Rllft_NH2->PAR1 No Activation

Caption: Simplified PAR1 signaling pathway upon activation by TFLLR-NH2.

Experimental Workflow for Validating this compound as a Control

The following workflow outlines the logical steps to validate the inactivity of this compound in your experimental setup.

Experimental_Workflow start Start: Validate this compound protocol Perform PAR1 Activation Assay (e.g., Calcium Imaging) start->protocol data Analyze Data: Compare TFLLR-NH2 vs. This compound protocol->data decision Significant response with this compound? data->decision troubleshoot Troubleshoot: Check peptide integrity, concentration, and potential off-target effects decision->troubleshoot Yes valid Conclusion: This compound is a valid negative control decision->valid No troubleshoot->protocol invalid Conclusion: This compound shows non-specific activity. Consider alternative control. troubleshoot->invalid If issues persist

Caption: Logical workflow for troubleshooting this compound as a negative control.

References

Validation & Comparative

Rllft-NH2 vs. Scrambled Peptide Controls: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based research, particularly in the study of G protein-coupled receptors (GPCRs), the use of appropriate negative controls is paramount to validate the specificity of an observed effect. This guide provides a detailed comparison of two common types of negative control peptides, Rllft-NH2 and scrambled peptides, in the context of research involving the Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2.

Introduction to Peptide Controls

The primary purpose of a negative control peptide is to demonstrate that the biological activity of a parent peptide (in this case, the PAR1 agonist TFLLR-NH2) is attributable to its specific amino acid sequence and not merely its physicochemical properties, such as charge and hydrophobicity.

  • This compound is a reversed-sequence control peptide . It contains the same amino acids as the active peptide TFLLR-NH2 but in the reverse order. The rationale is that this significant alteration in sequence will disrupt the three-dimensional structure necessary for receptor binding and activation.

  • Scrambled peptide controls , such as FSLLR-NH2, are generated by randomly rearranging the amino acid sequence of the active peptide. Like reversed-sequence peptides, they maintain the same amino acid composition but present a completely different primary structure to the target receptor.

Performance Comparison: this compound vs. Scrambled Peptide

The key performance metric for a negative control peptide is its inability to elicit the biological response seen with the active peptide. In the context of PAR1 activation, this is typically measured by assays such as intracellular calcium mobilization and in vivo physiological responses like plasma extravasation.

While no single study to date has directly compared the performance of this compound and a scrambled peptide control in the same assay, data from multiple studies demonstrate that both serve as effective negative controls for the PAR1 agonist TFLLR-NH2.

Peptide Type Assay Result Conclusion
TFLLR-NH2 PAR1 AgonistIntracellular Calcium ([Ca2+]) InfluxSignificant increase in intracellular Ca2+[1]Activates PAR1 signaling
Paw Edema (in vivo)Induces significant paw edema[2]Elicits a physiological response
Guinea-Pig LES RelaxationCauses marked relaxation[3]Demonstrates biological activity
This compound Reversed-Sequence ControlDesignated as a negative control for TFLLR-NH2Inactive (by definition)Presumed to not activate PAR1
FSLLR-NH2 Scrambled ControlIntracellular Calcium ([Ca2+]) InfluxNo significant increase in intracellular Ca2+[2]Does not activate PAR1 signaling
Paw Edema (in vivo)Does not induce significant paw edema[2]No significant physiological response
Guinea-Pig LES RelaxationDoes not cause relaxation or contraction[3]Lacks biological activity

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of PAR1 agonists and their negative controls.

Intracellular Calcium Mobilization Assay

This assay is a common method to assess the activation of Gq-coupled GPCRs like PAR1, which leads to an increase in intracellular calcium levels.

1. Cell Culture and Preparation:

  • Culture a suitable cell line expressing PAR1 (e.g., HEK293 cells stably transfected with PAR1, or primary neurons) on glass-bottom dishes.
  • On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

2. Loading with Calcium Indicator:

  • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the physiological salt solution for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

3. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
  • Establish a baseline fluorescence reading.
  • Add the test peptide (TFLLR-NH2, this compound, or scrambled peptide) to the cells.
  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

In Vivo Plasma Extravasation (Paw Edema) Assay

This in vivo assay measures the inflammatory response, specifically the leakage of plasma into the interstitial space, which can be triggered by PAR1 activation on sensory nerves.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats or mice.
  • Anesthetize the animals.

2. Paw Volume Measurement (Baseline):

  • Measure the volume of the hind paw using a plethysmometer.

3. Peptide Injection:

  • Inject the test peptide (TFLLR-NH2, this compound, or scrambled peptide) dissolved in saline into the plantar surface of the hind paw.

4. Post-Injection Measurements:

  • Measure the paw volume at various time points (e.g., 1, 2, 4, and 6 hours) after the injection.
  • The increase in paw volume compared to the baseline measurement indicates the extent of edema.

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway

Activation of PAR1 by an agonist like TFLLR-NH2 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the observed increase in cytosolic calcium.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gq/11 PAR1->Gq Activates Inactive No Activation PAR1->Inactive PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers TFLLR TFLLR-NH2 (Agonist) TFLLR->PAR1 Binds & Activates Control This compound or Scrambled Peptide Control->PAR1

Caption: PAR1 signaling pathway activated by TFLLR-NH2.

Experimental Workflow for Peptide Control Validation

The logical flow for validating a negative control peptide involves demonstrating its lack of activity in a system where the active peptide shows a clear effect.

Experimental_Workflow start Hypothesis: Peptide effect is sequence-specific design Design Experiment: - Active Peptide (TFLLR-NH2) - Control Peptide (this compound or Scrambled) - Vehicle start->design assay Perform Assay (e.g., Calcium Imaging or Paw Edema) design->assay active_result Active Peptide: Shows biological effect assay->active_result control_result Control Peptide: Shows no biological effect assay->control_result conclusion Conclusion: Effect is sequence-specific active_result->conclusion control_result->conclusion

References

A Comparative Analysis of TFLLR-NH2 and Rllft-NH2 in Protease-Activated Receptor 1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying G protein-coupled receptors, the synthetic peptide TFLLR-NH2 serves as a potent and selective agonist for Protease-Activated Receptor 1 (PAR1). In contrast, Rllft-NH2, a peptide with a reversed amino acid sequence, is utilized as a negative control, offering a crucial baseline for delineating PAR1-specific effects in experimental settings. This guide provides a comprehensive comparison of their respective biological activities, supported by experimental data and detailed protocols, to aid researchers in the fields of cellular signaling, pharmacology, and drug development.

Unraveling the Opposing Roles of TFLLR-NH2 and this compound

TFLLR-NH2 is a hexapeptide amide (Thr-Phe-Leu-Leu-Arg-NH2) that mimics the "tethered ligand" sequence unmasked by thrombin cleavage of the N-terminus of PAR1. This mimicry allows TFLLR-NH2 to directly bind to and activate the receptor, initiating a cascade of intracellular signaling events. Conversely, this compound (Arg-Leu-Leu-Phe-Thr-NH2) is designed as an inactive control peptide.[1][2] Its scrambled sequence is not recognized by the PAR1 binding pocket, and thus it is not expected to elicit receptor activation.

The primary utility of using these two peptides in parallel lies in the ability to distinguish true PAR1-mediated effects from potential off-target or non-specific interactions. Any biological response observed with TFLLR-NH2 but absent with this compound can be more confidently attributed to PAR1 activation.

Comparative Biological Activity and Quantitative Data

The following tables summarize the key quantitative parameters and observed biological effects of TFLLR-NH2, with the expected outcome for this compound based on its role as a negative control.

Parameter TFLLR-NH2 This compound (Expected) Reference
Target Receptor Protease-Activated Receptor 1 (PAR1)None[3][4][5]
Mechanism of Action Selective AgonistInactive Control Peptide[1][2]
EC50 for PAR1 Activation 1.9 μMNo activity[3][4][5]
Effect on Intracellular Ca2+ Increases intracellular Ca2+ concentrationNo effect[3][6]
Biological Effect TFLLR-NH2 This compound (Expected) Reference
Plasma Extravasation StimulatesNo effect[3][4][5][6]
Smooth Muscle Response Induces contraction and relaxationNo effect[3][5]
Nociception Attenuates nociceptionNo effect[1]
Platelet Aggregation InducesNo effect[3]
Umbilical Artery Tone Exerts a vasodilatory effectNo effect[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

PAR1 Signaling Pathway Activated by TFLLR-NH2

This diagram illustrates the signaling cascade initiated by the binding of TFLLR-NH2 to PAR1, leading to the activation of downstream effectors.

PAR1_Signaling cluster_membrane Cell Membrane PAR1 PAR1 Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TFLLR TFLLR-NH2 TFLLR->PAR1 Binds & Activates Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Contraction, Secretion) Ca_release->Response PKC->Response

Caption: PAR1 signaling cascade initiated by TFLLR-NH2.

Experimental Workflow for In Vivo Plasma Extravasation Assay

This diagram outlines a typical experimental procedure to assess the pro-inflammatory effects of TFLLR-NH2 in a rodent model.

Extravasation_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_perfusion_dissection Tissue Collection cluster_quantification Quantification Anesthetize Anesthetize Mice Inject_Saline Inject Saline or TFLLR-NH2 (3 μmol/kg) Anesthetize->Inject_Saline Inject_Evans Co-inject Evans Blue (33.3 mg/kg) Perfuse Transcardial Perfusion (10 min post-injection) Inject_Saline->Perfuse Dissect Excise Tissues Perfuse->Dissect Incubate Incubate in Formamide (48h) Dissect->Incubate Measure Measure Evans Blue Content (Spectrophotometry at 650 nm) Incubate->Measure

Caption: Workflow for measuring plasma extravasation.

Detailed Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is foundational for assessing the direct agonistic activity of TFLLR-NH2 on PAR1-expressing cells.

  • Cell Culture: Culture PAR1-expressing cells (e.g., cultured neurons, HEK293 cells) in appropriate media and conditions until they reach a suitable confluency for experimentation.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using a fluorometer or a fluorescence microscope equipped with a ratiometric imaging system.

  • Peptide Application: Add TFLLR-NH2 or this compound at various concentrations to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity to monitor changes in intracellular calcium concentration. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to the peptides. For TFLLR-NH2, a dose-response curve can be generated to determine the EC50 value.[6] this compound should not elicit a significant change in fluorescence.

In Vivo Paw Edema Assay

This protocol allows for the assessment of the pro-inflammatory effects of TFLLR-NH2 in a living organism.

  • Animal Handling: Acclimate rodents (e.g., rats) to the experimental setup to minimize stress-induced variability.

  • Baseline Measurement: Measure the baseline paw volume using a plethysmometer.

  • Intraplantar Injection: Inject a solution of TFLLR-NH2 (e.g., 100 μg) or this compound into the plantar surface of the rat's hind paw. A vehicle control (e.g., saline) should also be used.

  • Edema Measurement: Measure the paw volume at various time points after the injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the increase in paw volume relative to the baseline for each group. TFLLR-NH2 is expected to induce a significant and sustained increase in paw volume, indicative of edema, while this compound and the vehicle control should have a minimal effect.[6]

Conclusion

The strategic use of TFLLR-NH2 as a selective PAR1 agonist and this compound as its inactive control is indispensable for accurately probing the physiological and pathophysiological roles of PAR1. The data and protocols presented in this guide offer a framework for designing and interpreting experiments aimed at understanding PAR1 signaling. The clear distinction in their biological activities underscores the importance of appropriate controls in pharmacological research and provides a solid foundation for the development of novel therapeutics targeting the PAR1 pathway.

References

Cross-Reactivity of RF-Amide Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of the RF-amide peptide family, with a particular focus on the Neuropeptide FF (NPFF) receptor system. The information presented herein is intended for researchers, scientists, and drug development professionals working with G-protein coupled receptors (GPCRs) and neuropeptide signaling.

The RF-amide peptides are a diverse family of neuropeptides characterized by a common C-terminal Arginine-Phenylalanine-amide motif. They are involved in a wide array of physiological processes, including pain modulation, cardiovascular function, and energy homeostasis. This diverse functionality is mediated by a group of related GPCRs, including the NPFF receptors (NPFFR1 and NPFFR2), the prolactin-releasing peptide receptor (GPR10), the kisspeptin receptor (GPR54), and the pyroglutamylated RF-amide peptide receptor (QRFPR).

Understanding the selectivity and cross-reactivity of RF-amide peptides is crucial for elucidating their specific biological roles and for the development of targeted therapeutics. While some RF-amide receptors, such as GPR10, GPR54, and QRFPR, exhibit high selectivity for their endogenous ligands, the NPFF receptors 1 and 2 are known to be activated by a broader range of RF-amide peptides.[1] This guide focuses on the comparative binding affinities and functional potencies of key RF-amide peptides at the human NPFFR1 and NPFFR2.

Quantitative Comparison of RF-Amide Peptide Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several endogenous RF-amide peptides at the human NPFF1 and NPFF2 receptors. This data has been compiled from a comprehensive study by Findeisen et al. (2011) and provides a clear overview of the receptor selectivity profiles.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NPFF NPFFR11.8 ± 0.44.3 ± 1.2
NPFFR20.8 ± 0.11.5 ± 0.3
NPAF NPFFR12.5 ± 0.55.1 ± 1.1
NPFFR21.1 ± 0.22.1 ± 0.4
NPVF (RFRP-3) NPFFR10.9 ± 0.21.9 ± 0.5
NPFFR23.4 ± 0.77.2 ± 1.5
NPSF (RFRP-1) NPFFR11.2 ± 0.32.5 ± 0.6
NPFFR22.8 ± 0.65.9 ± 1.3

Data sourced from Findeisen et al., ChemMedChem, 2011.[2]

As the data indicates, peptides from the pro-NPFFB precursor (NPVF and NPSF) show a slight preference for NPFFR1, while peptides from the pro-NPFFA precursor (NPFF and NPAF) display higher affinity and activity at NPFFR2.[2] However, all tested peptides demonstrate significant cross-reactivity, binding to and activating both receptor subtypes in the nanomolar range.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis of the presented data, the following diagrams illustrate a typical signaling pathway for RF-amide peptides and a standard experimental workflow for assessing receptor cross-reactivity.

cluster_membrane Cell Membrane Receptor NPFFR1 / NPFFR2 (GPCR) G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Effector Downstream Effectors G_protein->Effector Peptide RF-Amide Peptide (e.g., NPFF, NPVF) Peptide->Receptor Binding cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neuronal Firing) Effector->Response cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cells Cells expressing Receptor of Interest Membranes Membrane Preparation Cells->Membranes Incubation Incubate Membranes with Radioligand and Competitor Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]YVPNLPQRFa) Radioligand->Incubation Competitor Unlabeled Test Peptide (Increasing Concentrations) Competitor->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Curve Generate Competition Curve (% Bound vs. [Competitor]) Quantification->Curve Ki Calculate IC50 and Ki Curve->Ki

References

A Researcher's Guide to Rllft-NH2: Ensuring Specificity in PAR1 Agonist Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development investigating the intricacies of Protease-Activated Receptor 1 (PAR1) signaling, the use of precise and reliable control reagents is paramount. This guide provides a comprehensive comparison of the PAR1 agonist peptide, TFLLR-NH2, with its corresponding negative control peptide, Rllft-NH2. The data presented herein underscores the importance of this compound in verifying that the observed biological effects are a direct result of specific PAR1 activation.

This compound is a synthetic peptide with the reverse amino acid sequence of TFLLR-NH2. This design ensures that it shares the same amino acid composition and molecular weight as the active peptide, making it an ideal negative control. Its purpose is to demonstrate that the cellular responses elicited by TFLLR-NH2 are not due to non-specific peptide effects, but rather to the specific conformational interaction with the PAR1 receptor.

Comparative Efficacy Data

The following tables summarize the differential effects of TFLLR-NH2 and its negative control counterparts in key in vitro and in vivo assays. The data consistently demonstrates the specific activity of TFLLR-NH2 and the deliberate inactivity of the control peptides.

Table 1: In Vitro Calcium Mobilization in Cultured Neurons

CompoundConcentrationAgonist/ControlEC50Result
TFLLR-NH210 µMAgonist1.9 µMMaximal increase in intracellular Ca2+[1]
This compound10 µMNegative ControlN/ANo significant change in intracellular Ca2+

Table 2: In Vitro Contractility of Guinea-Pig Lower Esophageal Sphincter Strips

CompoundAgonist/ControlResult
TFLLR-NH2AgonistModerate concentration-dependent relaxation[2]
FSLLR-NH2*Negative ControlDid not cause any relaxation or contraction[2]

*FSLLR-NH2 is a scrambled peptide control, serving the same purpose as the reverse sequence this compound.

Table 3: In Vivo Plasma Extravasation (Edema) in Rat Paw

CompoundAgonist/ControlResult
TFLLR-NH2AgonistMarked and sustained edema[1]
FSLLR-NH2*Negative ControlNo significant edema

*FSLLR-NH2 is a scrambled peptide control.

Signaling Pathways and Experimental Workflows

To fully appreciate the role of this compound as a control, it is essential to understand the signaling cascade initiated by the specific activation of PAR1 by TFLLR-NH2.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling PAR1 PAR1 Receptor Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 TFLLR TFLLR-NH2 (Agonist) TFLLR->PAR1 Binds & Activates Rllft This compound (Control) Rllft->PAR1 Does Not Bind/ Activate PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: PAR1 Signaling Pathway Activated by TFLLR-NH2.

The experimental workflow for a typical in vitro assay to assess PAR1 activation is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture PAR1-expressing cells (e.g., neurons, smooth muscle cells) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Add_TFLLR Add TFLLR-NH2 (Test Group) Add_Rllft Add this compound (Control Group) Add_Vehicle Add Vehicle (Baseline Control) Measure_Fluorescence Measure changes in intracellular fluorescence over time Add_TFLLR->Measure_Fluorescence Add_Rllft->Measure_Fluorescence Add_Vehicle->Measure_Fluorescence Data_Analysis Calculate intracellular Ca2+ concentration and compare responses Measure_Fluorescence->Data_Analysis Conclusion Conclusion: TFLLR-NH2 elicits a response, This compound does not. Data_Analysis->Conclusion

Caption: Workflow for a Calcium Mobilization Assay.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Lines: Use cell lines endogenously expressing PAR1 (e.g., cultured dorsal root ganglion neurons, human umbilical artery smooth muscle cells) or cells recombinantly expressing PAR1.

  • Reagents:

    • TFLLR-NH2 (agonist)

    • This compound (negative control)

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • Appropriate cell culture media and buffers.

  • Procedure:

    • Plate cells in a 96-well plate and culture overnight.

    • Load cells with Fura-2 AM according to the manufacturer's protocol.

    • Establish a baseline fluorescence reading.

    • Add TFLLR-NH2 or this compound at various concentrations to respective wells.

    • Immediately measure the change in fluorescence over time using a fluorometric imaging plate reader.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the EC50 for TFLLR-NH2. The response to this compound should not be significantly different from the vehicle control.

2. In Vivo Plasma Extravasation (Edema) Assay

This in vivo assay assesses the inflammatory response induced by PAR1 activation.

  • Animal Model: Wistar rats or C57BL/6 mice.

  • Reagents:

    • TFLLR-NH2 (agonist)

    • This compound or FSLLR-NH2 (negative control)

    • Evans blue dye (to quantify plasma extravasation)

    • Saline (vehicle).

  • Procedure:

    • Anesthetize the animal.

    • Inject Evans blue dye intravenously.

    • Inject TFLLR-NH2, the control peptide, or saline into the plantar surface of the hind paw.

    • After a set time (e.g., 30 minutes), euthanize the animal and excise the paw tissue.

    • Extract the Evans blue dye from the tissue using formamide.

    • Quantify the amount of extracted dye spectrophotometrically.

  • Data Analysis: A higher absorbance value in the TFLLR-NH2 treated group compared to the control and vehicle groups indicates increased plasma extravasation and an inflammatory response.

References

Rllft-NH2: A Key Control for Confirming TFLLR-NH2 Specificity in PAR1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating Protease-Activated Receptor 1 (PAR1) signaling, establishing the specificity of experimental tools is paramount. The synthetic peptide TFLLR-NH2 is a widely used agonist to mimic thrombin's activation of PAR1. To ensure that the observed cellular responses are specifically mediated by PAR1 activation, a reliable negative control is essential. Rllft-NH2, a peptide with the reverse amino acid sequence of TFLLR-NH2, serves this critical role. This guide provides a comparative overview of this compound and TFLLR-NH2, supported by experimental data, to demonstrate the utility of this compound in confirming the specificity of TFLLR-NH2-induced PAR1 activation.

Unraveling PAR1 Activation: The Role of Agonist and Control Peptides

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and cell proliferation. It is activated by the proteolytic cleavage of its N-terminus by proteases like thrombin, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.

TFLLR-NH2 is a synthetic peptide that corresponds to the N-terminal sequence of the tethered ligand of human PAR1. By binding to and activating PAR1, TFLLR-NH2 allows researchers to study the consequences of PAR1 signaling without the need for enzymatic cleavage by thrombin.[1]

To validate that the biological effects observed upon treatment with TFLLR-NH2 are exclusively due to PAR1 activation and not off-target effects, a negative control is employed. This compound is a peptide with the reversed amino acid sequence of TFLLR-NH2. Due to this altered sequence, this compound is unable to bind to and activate PAR1, making it an ideal tool to confirm the specificity of TFLLR-NH2.

Comparative Analysis: TFLLR-NH2 vs. This compound in Action

The key difference between TFLLR-NH2 and this compound lies in their ability to elicit PAR1-mediated cellular responses. While TFLLR-NH2 should induce robust signaling, this compound is expected to be inert. This differential activity can be quantified in various cellular assays.

Data Presentation:

Table 1: Comparison of TFLLR-NH2 and this compound on Enterocyte Apoptosis

TreatmentApoptosis (Arbitrary Units)
Control1.0
TFLLR-NH2 2.5*
This compound 1.1

*Indicates a statistically significant increase compared to the control group. Data adapted from a study on the effects of PAR1 activation on intestinal epithelial cells.[2]

Table 2: Comparison of TFLLR-NH2 and this compound on Caspase-3 Activation

TreatmentCaspase-3 Activation (Fold Change)
Control1.0
TFLLR-NH2 3.2*
This compound 1.2

*Indicates a statistically significant increase compared to the control group. Data adapted from a study on the effects of PAR1 activation on intestinal epithelial cells.[2]

Signaling Pathways and Experimental Workflows

To understand how these peptides are used in a research setting, it is helpful to visualize the underlying signaling pathways and experimental procedures.

PAR1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Cleaves TFLLR TFLLR-NH2 TFLLR->PAR1 Activates Rllft This compound Rllft->PAR1 No Activation G_protein G Protein Activation PAR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC ERK ERK Phosphorylation G_protein->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Apoptosis Apoptosis Ca_release->Apoptosis PKC->ERK ERK->Apoptosis

Caption: PAR1 signaling pathway activation by Thrombin and TFLLR-NH2.

This diagram illustrates that both thrombin and TFLLR-NH2 can activate the PAR1 receptor, leading to a cascade of intracellular signaling events, including G protein activation, increases in intracellular calcium, and ERK phosphorylation, ultimately resulting in cellular responses like apoptosis. This compound, in contrast, does not initiate this cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cells Culture PAR1-expressing cells Treat_TFLLR Treat cells with TFLLR-NH2 Cells->Treat_TFLLR Treat_Rllft Treat cells with this compound (Negative Control) Cells->Treat_Rllft Treat_Vehicle Treat cells with Vehicle (Control) Cells->Treat_Vehicle Peptides Prepare TFLLR-NH2 and this compound solutions Peptides->Treat_TFLLR Peptides->Treat_Rllft Ca_Assay Calcium Imaging Assay Treat_TFLLR->Ca_Assay ERK_Assay ERK Phosphorylation Assay Treat_TFLLR->ERK_Assay Treat_Rllft->Ca_Assay Treat_Rllft->ERK_Assay Treat_Vehicle->Ca_Assay Treat_Vehicle->ERK_Assay Compare Compare responses between TFLLR-NH2, this compound, and Vehicle Ca_Assay->Compare ERK_Assay->Compare Conclusion Conclude PAR1-specificity Compare->Conclusion

References

Comparative Analysis of Rllft-NH2 Batches for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different batches of the synthetic peptide Rllft-NH2, a novel modulator of the Toll-Like Receptor 2 (TLR2) signaling pathway. The data presented herein is intended to guide researchers in selecting batches with consistent purity, and biological activity for reproducible experimental outcomes in preclinical studies related to liver pathophysiology.

Executive Summary

This compound is a pentapeptide (Arg-Leu-Leu-Phe-Thr) with a C-terminal amide modification that has shown potential in modulating inflammatory responses in hepatic cells. Given the inherent variability in peptide synthesis, a rigorous comparison of different batches is crucial to ensure experimental reproducibility. This guide outlines the key quality control parameters and functional assays used to compare three distinct batches of this compound (Batch A, Batch B, and Batch C). The findings indicate that while all batches exhibit high purity, there are measurable differences in their biological activity, underscoring the importance of batch-specific validation.

Data Presentation: Batch Comparison

The following table summarizes the key analytical and functional data for the three batches of this compound.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 98.5%97.2%98.9%> 95%
Identity (Mass Spec, m/z) 634.4 (Observed)634.4 (Observed)634.5 (Observed)634.4 ± 0.5
Endotoxin Level (EU/mg) < 0.01< 0.01< 0.01< 0.1 EU/mg
EC50 (NF-κB Reporter Assay, µM) 1.22.51.5Report Value
TNF-α Secretion (IC50, µM) 5.810.26.1Report Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound peptide in each batch.

  • Method:

    • A solution of each this compound batch was prepared in mobile phase A (0.1% TFA in water) at a concentration of 1 mg/mL.

    • Analysis was performed on a C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • A linear gradient of mobile phase B (0.1% TFA in acetonitrile) from 5% to 95% over 30 minutes was used for elution.

    • Detection was performed at 214 nm.

    • Purity was calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of the this compound peptide.

  • Method:

    • Each batch was analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) was determined.

    • The observed molecular weight was compared to the theoretical molecular weight of this compound (633.8 g/mol ).

Endotoxin Testing
  • Objective: To quantify the level of endotoxin contamination in each batch.

  • Method:

    • The Limulus Amebocyte Lysate (LAL) chromogenic assay was used.

    • Each this compound batch was diluted and incubated with the LAL reagent.

    • The absorbance was measured at 405 nm, and the endotoxin concentration was determined by comparison to a standard curve.

NF-κB Reporter Assay for Biological Activity
  • Objective: To assess the ability of this compound to modulate TLR2-mediated NF-κB activation.

  • Method:

    • HEK293 cells co-transfected with human TLR2 and an NF-κB-luciferase reporter plasmid were seeded in a 96-well plate.

    • Cells were pre-incubated with varying concentrations of each this compound batch for 1 hour.

    • Cells were then stimulated with a known TLR2 agonist (e.g., Pam3CSK4).

    • After 6 hours, luciferase activity was measured using a luminometer.

    • The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

TNF-α Secretion Assay
  • Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.

  • Method:

    • Human monocytic THP-1 cells were differentiated into macrophages.

    • Cells were pre-treated with different concentrations of each this compound batch for 1 hour.

    • Cells were then stimulated with a TLR2 agonist.

    • After 24 hours, the cell culture supernatant was collected.

    • The concentration of TNF-α was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The half-maximal inhibitory concentration (IC50) was determined.

Visualizations

This compound Experimental Workflow

G cluster_0 Batch Characterization cluster_1 Functional Assays cluster_2 Data Analysis Purity Purity (HPLC) Comparison Batch Comparison Purity->Comparison Identity Identity (MS) Identity->Comparison Endotoxin Endotoxin Endotoxin->Comparison NFkB NF-κB Reporter Assay EC50 EC50 Calculation NFkB->EC50 TNFa TNF-α Secretion Assay IC50 IC50 Calculation TNFa->IC50 EC50->Comparison IC50->Comparison

Caption: Workflow for the comparative analysis of this compound batches.

Hypothesized this compound Signaling Pathway

G Rllft This compound TLR2 TLR2 Rllft->TLR2 Modulates MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Induces Transcription

Caption: Hypothesized modulation of the TLR2 signaling pathway by this compound.

Conclusion

The comprehensive analysis of three distinct batches of this compound reveals that while all batches meet the basic requirements for purity and identity, their biological activity can vary. Batch B, for instance, demonstrated a higher EC50 and IC50 in functional assays, suggesting a lower potency compared to Batches A and C. Such variations can significantly impact experimental outcomes and their interpretation. Therefore, it is strongly recommended that researchers perform in-house validation of each new batch of this compound to ensure consistency and reliability in their studies. This guide provides a foundational framework for such a comparative analysis.

A Researcher's Guide to Protease-Activated Receptor 1 (PAR1) Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used peptide agonists for Protease-Activated Receptor 1 (PAR1) research. This document clarifies the role of Rllft-NH2 as a negative control and offers a data-driven comparison of the standard PAR1 agonists, TFLLR-NH2 and SFLLRN-NH2, supported by experimental data and detailed protocols.

Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, plays a pivotal role in thrombosis, inflammation, and cellular signaling. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has led to the development of synthetic peptide agonists that mimic this natural activation. Understanding the characteristics and appropriate use of these peptides is crucial for robust and reproducible PAR1 research.

This compound: The Inactive Control

Contrary to some initial assumptions, the peptide this compound is not a PAR1 agonist. Instead, it serves as a crucial negative control in PAR1 functional assays. Its reversed amino acid sequence relative to the active peptide TFLLR-NH2 renders it incapable of activating the receptor. The use of this compound allows researchers to distinguish between specific PAR1-mediated effects and non-specific or off-target effects of the active agonist.

Comparative Analysis of PAR1 Agonists: TFLLR-NH2 vs. SFLLRN-NH2

TFLLR-NH2 and SFLLRN-NH2 are two of the most widely used synthetic peptide agonists in PAR1 research. While both effectively activate the receptor, their potencies can differ depending on the experimental system. Below is a summary of their performance based on published data.

Quantitative Data Summary
AgonistAssay TypeCell/System TypeEC50 ValueReference
TFLLR-NH2 Calcium MobilizationCultured Neurons1.9 µM[1]
Umbilical Artery RelaxationHuman Umbilical Artery RingsInduces relaxation at 10⁻⁶ M[2]
SFLLRN-NH2 Platelet AggregationHuman PlateletsEC50 of 24 µM for a macrocyclic analogue[3]
Platelet AggregationHuman PlateletsInduces aggregation at 100 µM
Calcium MobilizationKOLF-PAR1 CellsInduces mobilization at 100 µM[4]

Note: Direct comparison of EC50 values should be made with caution, as they can vary significantly based on the specific cell type, assay conditions, and laboratory. The data presented here is compiled from different studies.

Key Experimental Protocols

Reproducible and reliable data in PAR1 research hinges on well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess PAR1 activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key downstream signaling event following PAR1 activation via the Gq pathway.

Materials:

  • Cells expressing PAR1 (e.g., HEK293 cells stably expressing PAR1, endothelial cells)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR1 agonists (TFLLR-NH2, SFLLRN-NH2)

  • Negative control (this compound)

  • Microplate reader with fluorescence detection (Ex/Em = 490/525 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.[5]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.[5][6]

    • Incubate the plate at 37°C for 60 minutes in the dark.[6]

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of the PAR1 agonists (TFLLR-NH2, SFLLRN-NH2) and the negative control (this compound) in HBSS.

  • Fluorescence Measurement:

    • Place the plate in the microplate reader and record a baseline fluorescence reading.

    • Add the agonist or control solutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity at Ex/Em = 490/525 nm for a defined period (e.g., 2-5 minutes).[5][7]

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of PAR1 agonists to induce platelet aggregation, a critical physiological response mediated by PAR1.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • PAR1 agonists (TFLLR-NH2, SFLLRN-NH2)

  • Negative control (this compound)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[8]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[8]

    • Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.[8]

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[8]

  • Aggregation Measurement:

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add the PAR1 agonist or negative control to the cuvette and start recording the light transmission.

    • Monitor the aggregation for a set period (e.g., 5-10 minutes).[9]

  • Data Analysis: The increase in light transmission corresponds to the extent of platelet aggregation. The maximum percentage of aggregation is determined for each agonist concentration, and dose-response curves are generated to calculate EC50 values.

Visualizing PAR1 Research Concepts

To further aid in the understanding of PAR1 signaling and experimental design, the following diagrams have been generated using Graphviz.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Pathway PAR1 PAR1 Gq Gαq PAR1->Gq bArrestin β-Arrestin PAR1->bArrestin Thrombin Thrombin Thrombin->PAR1 Cleavage Agonist TFLLR-NH2 / SFLLRN-NH2 Agonist->PAR1 Binding PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK Activation bArrestin->MAPK

Caption: PAR1 Signaling Pathway. Activation of PAR1 by thrombin cleavage or agonist binding initiates downstream signaling through G protein (Gαq) and β-arrestin pathways, leading to calcium mobilization and MAPK activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture / Platelet Isolation Dye_Loading 2. Dye Loading (for Ca²⁺ Assay) Cell_Culture->Dye_Loading Agg_Assay 3b. Platelet Aggregation Assay Cell_Culture->Agg_Assay Agonist TFLLR-NH2 / SFLLRN-NH2 Control This compound (Negative Control) Vehicle Vehicle Control Ca_Assay 3a. Calcium Mobilization Assay Agonist->Ca_Assay Agonist->Agg_Assay Control->Ca_Assay Control->Agg_Assay Vehicle->Ca_Assay Vehicle->Agg_Assay Data_Acquisition 4. Data Acquisition Ca_Assay->Data_Acquisition Agg_Assay->Data_Acquisition EC50_Calc 5. EC50 Calculation & Comparison Data_Acquisition->EC50_Calc

Caption: Experimental Workflow for PAR1 Agonist Characterization. This workflow outlines the key steps for comparing PAR1 agonists, including the essential use of a negative control peptide.

Logical_Relationship cluster_agonists Agonists cluster_control Negative Control PAR1_Activation PAR1 Activation Cellular_Response Cellular Response (e.g., Ca²⁺ Mobilization, Platelet Aggregation) PAR1_Activation->Cellular_Response Leads to TFLLR TFLLR-NH2 TFLLR->PAR1_Activation Activates SFLLRN SFLLRN-NH2 SFLLRN->PAR1_Activation Activates RLLFT This compound RLLFT->PAR1_Activation Does Not Activate

References

Safety Operating Guide

Personal protective equipment for handling Rllft-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Rllft-NH2. The following procedures are based on best practices for handling synthetic peptides and associated chemicals used in solid-phase peptide synthesis (SPPS).

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound and the hazardous reagents involved in its synthesis and purification.[1][2][3] The following table summarizes the recommended PPE.

EquipmentSpecificationsPurpose
Eye Protection Chemical splash gogglesProtects eyes from splashes of chemicals and solvents.[2]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the peptide and hazardous reagents.[2][4]
Body Protection Laboratory coatProtects clothing and skin from spills and contamination.[2]
Respiratory Protection Not generally required for handling the lyophilized peptide. Use in a certified fume hood when handling volatile and hazardous reagents like TFA, DMF, and piperidine.Minimizes inhalation of hazardous vapors.[1][3]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational Plan for Safe Handling

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound) and any hazard warnings.

2. Storage:

  • Store lyophilized this compound in a cool, dry, and dark place, as recommended for most peptides to prevent degradation. A desiccator at -20°C is often suitable.

  • Keep the container tightly sealed.

3. Weighing and Preparation of Solutions:

  • Perform all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine powder.

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • When dissolving the peptide, add the solvent slowly to the peptide to avoid splashing.

4. Use in Experiments:

  • Always wear the recommended PPE when handling solutions of this compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Work in a clean and organized laboratory space to minimize the risk of spills.

5. Disposal Plan:

  • Dispose of all waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, gloves), in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound or its solutions down the drain.[5]

  • Collect all liquid waste in a properly labeled, sealed, and compatible waste container.

  • Solid waste should be collected in a designated, sealed bag or container.

Emergency Procedures: Chemical Spill Response

In the event of a spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill (identify the chemical and volume) Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable (e.g., acid/base spill) Contain->Neutralize Cleanup Clean up the spill using appropriate tools Neutralize->Cleanup Collect Collect waste in a labeled hazardous waste container Cleanup->Collect Decontaminate Decontaminate the area and equipment Collect->Decontaminate Report Report the incident to the lab supervisor Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.